4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol
Description
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Properties
IUPAC Name |
4,4,4-trifluoro-3-(trifluoromethyl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F6O/c6-4(7,8)3(1-2-12)5(9,10)11/h3,12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBSTTDILOTTKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Synthesis of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol is a highly fluorinated alcohol with potential applications in medicinal chemistry and materials science. The presence of two trifluoromethyl groups on a short alkyl chain imparts unique properties, including high lipophilicity, metabolic stability, and strong electron-withdrawing effects. These characteristics make it an attractive building block for the synthesis of novel pharmaceuticals and advanced materials. However, the synthesis of this specific molecule presents significant challenges due to the steric hindrance and electronic effects of the geminal trifluoromethyl groups. This technical guide provides an overview of the theoretical synthetic strategies and key considerations for the preparation of this compound, based on available chemical literature.
Proposed Synthetic Pathways
Currently, a direct and optimized synthesis for this compound is not well-documented in publicly available literature. However, two primary theoretical pathways can be envisioned, starting from more readily available fluorinated precursors.
Pathway 1: Homologation of Hexafluoroisopropanol
This strategy involves the extension of the carbon chain of hexafluoroisopropanol ((CF3)2CHOH) by a two-carbon unit, which is then converted to a primary alcohol.
Figure 1: Proposed synthesis of this compound via homologation of hexafluoroisopropanol.
Experimental Considerations for Pathway 1:
-
Step 1: Activation of Hexafluoroisopropanol: The hydroxyl group of hexafluoroisopropanol must first be converted into a good leaving group, such as a halide (e.g., bromide or iodide) or a sulfonate (e.g., tosylate or mesylate). This activation is crucial for the subsequent nucleophilic substitution.
-
Step 2: Malonic Ester Synthesis: The activated hexafluoroisopropyl derivative can then be reacted with a malonic ester enolate. This classic carbon-carbon bond-forming reaction introduces the necessary two-carbon extension. Careful selection of the base and reaction conditions is critical to avoid elimination side reactions.
-
Step 3: Hydrolysis and Decarboxylation: The resulting malonic ester adduct is hydrolyzed to the corresponding dicarboxylic acid, which upon heating, undergoes decarboxylation to yield 3,3-bis(trifluoromethyl)propanoic acid.
-
Step 4: Reduction: The final step involves the reduction of the carboxylic acid to the primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are typically required for this transformation.
Pathway 2: Synthesis and Reduction of 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic Acid
An alternative approach involves the synthesis of the corresponding carboxylic acid, 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid, followed by its reduction.
Figure 2: Proposed synthesis via reduction of a 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid derivative.
Experimental Considerations for Pathway 2:
-
Synthesis of the Carboxylic Acid: The key challenge in this pathway is the synthesis of 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid. This would likely involve a multi-step sequence starting from a simpler fluorinated building block. The specific route would require significant research and development.
-
Esterification and Reduction: Once the carboxylic acid is obtained, it can be esterified to improve its handling and solubility for the reduction step. The ester can then be reduced to the target alcohol using standard reducing agents as described in Pathway 1.
Quantitative Data
As there are no established and reported syntheses for this compound, no quantitative data regarding reaction yields, purity, or spectroscopic characterization can be provided at this time. The development of a viable synthetic route would require extensive experimental work to determine these parameters.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not available. The successful execution of the proposed pathways would necessitate the adaptation of general procedures for analogous transformations found in the chemical literature. Researchers attempting this synthesis should consult standard organic chemistry texts and databases for protocols on reactions such as halogenation of alcohols, malonic ester synthesis, hydrolysis, decarboxylation, and the reduction of carboxylic acids and esters, paying special attention to procedures involving fluorinated compounds.
Conclusion
The synthesis of this compound represents a significant synthetic challenge. The theoretical pathways outlined in this guide, based on the homologation of hexafluoroisopropanol or the synthesis and reduction of a corresponding carboxylic acid, provide a starting point for researchers in this field. The development of a practical and efficient synthesis will require considerable experimental investigation and optimization. Success in this endeavor will provide access to a valuable and unique building block for the advancement of drug discovery and materials science.
physicochemical properties of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol
An In-depth Technical Guide to the Physicochemical Properties of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a fluorinated alcohol of interest in various chemical and pharmaceutical research fields. Its unique structure, characterized by the presence of two trifluoromethyl groups, imparts distinct physicochemical properties that can influence its reactivity, solubility, and biological activity. This technical guide provides a summary of the currently available data on the physicochemical properties of this compound, outlines standard experimental protocols for their determination, and presents a logical workflow for the characterization of such novel chemical entities.
Physicochemical Properties
Quantitative data for this compound is limited, with most available information being predicted values. The following table summarizes the key physicochemical properties.
| Property | Value | Data Type | Source |
| CAS Number | 17327-35-4 | Experimental | [1][2] |
| Molecular Formula | C5H6F6O | - | [2][3] |
| Molecular Weight | 196.09 g/mol | Calculated | [2][3] |
| Boiling Point | 49.4 ± 35.0 °C | Predicted | [3] |
| Density | 1.383 ± 0.06 g/cm³ | Predicted | [3] |
| pKa | 14.62 ± 0.10 | Predicted | [3] |
Experimental Protocols
Given the limited experimentally verified data for this compound, this section outlines standard laboratory protocols for the determination of key physicochemical properties. These methods are generally applicable for the characterization of novel chemical compounds.
Boiling Point Determination (Micro-method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of a substance, a common method is the Siwoloboff method.
Apparatus:
-
Thiele tube or a similar oil bath setup
-
Thermometer
-
Capillary tube (sealed at one end)
-
Sample tube (e.g., a small test tube or NMR tube)
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Mineral oil or other suitable heating fluid
Procedure:
-
A small amount of the liquid sample (a few drops) is placed in the sample tube.
-
The capillary tube, with its open end downwards, is placed inside the sample tube.
-
The sample tube is attached to the thermometer and placed in the Thiele tube containing mineral oil.
-
The oil bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped when a steady stream of bubbles is observed.
-
The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
Density Measurement
The density of a liquid can be determined using a pycnometer or a digital density meter.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)
-
Analytical balance
-
Constant temperature water bath
Procedure:
-
The empty, clean, and dry pycnometer is weighed.
-
The pycnometer is filled with the sample liquid and placed in a constant temperature water bath until it reaches thermal equilibrium.
-
The volume is adjusted to the mark, and the outside of the pycnometer is dried thoroughly.
-
The filled pycnometer is weighed.
-
The weight of the liquid is determined by subtracting the weight of the empty pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
pKa Determination (Potentiometric Titration)
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an alcohol, it measures the acidity of the hydroxyl proton.
Apparatus:
-
pH meter with a suitable electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong base (e.g., NaOH)
-
Solvent (e.g., water or a mixed aqueous-organic solvent if solubility is an issue)
Procedure:
-
A known concentration of the sample is dissolved in the chosen solvent in a beaker.
-
The pH electrode is calibrated and placed in the solution.
-
The solution is stirred continuously.
-
The standardized base is added in small, known increments from the burette.
-
The pH is recorded after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant added) is plotted.
-
The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a general workflow for the characterization of a new chemical entity, such as this compound.
Caption: General workflow for the synthesis, purification, and physicochemical characterization of a novel chemical compound.
References
An In-depth Technical Guide to 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol (CAS 17327-35-4) and its Isomer, 4,4,4-Trifluoro-1-butanol (CAS 461-18-7)
A Note on Data Availability:
A comprehensive literature and database search for 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol (CAS 17327-35-4) reveals that this specific fluorinated alcohol is not extensively documented in publicly available scientific literature. While basic identifiers are available, detailed experimental protocols, extensive physicochemical data, and biological activity studies are not readily accessible.
This guide will provide the available information for this compound. Subsequently, as a comprehensive example of the requested in-depth technical guide, this document will focus on its well-characterized structural isomer, 4,4,4-Trifluoro-1-butanol (CAS 461-18-7) , for which a wealth of data exists to fulfill the core requirements of this request.
Part 1: this compound (CAS 17327-35-4)
Core Identification
This compound is a highly fluorinated alcohol. The presence of two trifluoromethyl groups is expected to impart unique properties, such as high lipophilicity and thermal stability.
Table 1: Basic Physicochemical Data for this compound
| Property | Value |
| CAS Number | 17327-35-4 |
| Molecular Formula | C₅H₆F₆O |
| Molecular Weight | 196.09 g/mol |
Further experimental data such as boiling point, melting point, density, and spectroscopic information are not available in the surveyed literature.
Synthesis and Applications
Detailed, peer-reviewed synthesis protocols for this compound are not readily found. Its potential applications are likely in specialized areas of materials science or as a niche building block in medicinal chemistry, leveraging the properties conferred by the two trifluoromethyl groups. However, specific applications are not documented.
Part 2: An In-depth Technical Guide to 4,4,4-Trifluoro-1-butanol (CAS 461-18-7)
This section provides a comprehensive overview of the well-studied fluorinated alcohol, 4,4,4-Trifluoro-1-butanol.
Introduction
4,4,4-Trifluoro-1-butanol is a fluorinated organic compound that serves as a valuable intermediate in various industrial and research applications.[1] The presence of a trifluoromethyl group significantly influences its chemical and physical properties, making it a subject of interest in fields such as pharmaceuticals, materials science, and organic synthesis.[1][2] It is a colorless liquid at room temperature.[3]
Physicochemical and Spectroscopic Data
The properties of 4,4,4-Trifluoro-1-butanol are well-documented, providing a solid foundation for its use in experimental settings.
Table 2: Physicochemical Properties of 4,4,4-Trifluoro-1-butanol
| Property | Value | Source |
| CAS Number | 461-18-7 | [1] |
| Molecular Formula | C₄H₇F₃O | [1] |
| Molecular Weight | 128.09 g/mol | |
| Density | 1.193 - 1.212 g/cm³ at 25 °C | [1] |
| Boiling Point | 123 - 127 °C | [1] |
| Flash Point | 52 °C | [1] |
| Refractive Index | 1.3425 - 1.343 | [1] |
| Vapor Pressure | 6 mmHg at 25 °C | [1] |
| Solubility | Insoluble in water, soluble in common organic solvents.[3] |
Spectroscopic Information: Spectroscopic data for 4,4,4-Trifluoro-1-butanol is available through various databases. Key spectral information includes:
-
Mass Spectrometry (GC-MS): Available in the NIST Mass Spectrometry Data Center.[4]
-
Infrared (IR) Spectroscopy (FTIR): Data is available from sources such as Bio-Rad Laboratories.[4]
-
Raman Spectroscopy: Data is available from sources such as Bio-Rad Laboratories.[4]
Experimental Protocols: Synthesis
Several methods for the synthesis of 4,4,4-Trifluoro-1-butanol have been reported, primarily in patent literature. Below are detailed protocols for two distinct synthesis routes.
2.3.1 Synthesis via Grignard Reaction with Ethyl Trifluoroacetate
This method involves the reaction of ethyl trifluoroacetate with a Grignard reagent, followed by reduction and hydrolysis.[5]
-
Step 1: Preparation of Benzyloxy-substituted Alkyl-trifluoromethyl Ketone
-
React ethyl trifluoroacetate with a suitable benzyloxy-substituted Grignard reagent. The specific Grignard reagent will determine the length of the carbon chain.
-
-
Step 2: Reduction
-
The resulting benzyloxy-substituted alkyl-trifluoromethyl ketone is then subjected to a reduction reaction to convert the ketone to a secondary alcohol.
-
-
Step 3: Hydrolysis
-
The final step is the hydrolysis of the 1-benzyloxy-trifluoro-substituted alkyl to yield 4,4,4-Trifluoro-1-butanol.[5]
-
2.3.2 Synthesis from 3-Chloropropanol and Halotrifluoromethane
This patented method involves a multi-step process starting from 3-chloropropanol.[2][6]
-
Step 1: Protection of the Alcohol
-
To a 500 mL three-necked flask equipped with a magnetic stirrer and thermometer, add 5.2 g of p-toluenesulfonic acid (0.03 mol), 94.5 g of 3-chloropropanol (1.0 mol), 200 mL of methylene chloride, and 16.2 g of 3,4-dihydropyran (1.5 mol).[6]
-
Stir the reaction at room temperature (20-25 °C) for 1 hour.[6]
-
Monitor the reaction for the consumption of 3-chloropropanol using gas chromatography.[6]
-
Upon completion, add 100 mL of water and stir for 5 minutes before separating the phases.[6]
-
Wash the organic phase with 100 mL of saturated salt water, dry with 10 g of anhydrous sodium sulfate, filter, and concentrate to remove the solvent.[6]
-
The crude product is purified by vacuum distillation to yield 2-(3-chloropropoxy)tetrahydro-2H-pyran.[6]
-
-
Step 2: Cross-coupling with Halotrifluoromethane
-
In a dry 1000 mL three-necked flask under a nitrogen atmosphere, add 3.7 g of dry activated alumina for chromatography and heat to 120 °C.[6]
-
React the 2-(3-chloropropoxy)tetrahydro-2H-pyran with a halotrifluoromethane in the presence of the activated alumina catalyst.[2][6]
-
The resulting product is 2-(4,4,4-trifluorobutoxy)tetrahydro-2H-pyran.[6]
-
-
Step 3: Deprotection
-
To a 500 mL three-necked flask, add 300 mL of ethanol, 106.1 g of 2-(4,4,4-trifluorobutoxy)tetrahydro-2H-pyran (0.5 mol), and 2.5 g of pyridinium p-toluenesulfonate (PPTS) (0.01 mol).[6]
-
Heat the reaction to 50 °C for 1 hour.[6]
-
After cooling, perform a workup with water and methylene chloride, followed by drying and concentration to yield the crude product.[6]
-
The final product, 4,4,4-Trifluoro-1-butanol, is obtained after purification.
-
Synthesis Workflow Diagram
Caption: Synthesis workflow for 4,4,4-Trifluoro-1-butanol from 3-Chloropropanol.
Applications
The unique properties imparted by the trifluoromethyl group make 4,4,4-Trifluoro-1-butanol a versatile building block in several industries.
-
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, including inhibitors of monoamine oxidase B, central nervous system inhibitors (such as lactones and lactams), anti-schizophrenia drugs, and immune agents.[6] The trifluoromethyl group can enhance properties like metabolic stability and bioavailability.
-
Liquid Crystals: This alcohol is used in the synthesis of biphenyl liquid crystal materials containing fluoroalkyl ethers.[6]
-
Semiconductors: It serves as an intermediate in the synthesis of tetracyanoquinodimethane (TCNQ) derivatives, which are used in organic conductors.[6]
-
Agrochemicals: It can be a component in the development of novel pesticides.[1]
-
Organic Synthesis: It is used to introduce the trifluorobutyl moiety into target molecules.[3]
Safety and Handling
4,4,4-Trifluoro-1-butanol is a flammable liquid with a flash point of 52 °C and requires careful handling.[1] It is classified as acutely toxic if swallowed and can cause eye irritation.
-
Handling: Use in a well-ventilated area, away from ignition sources.[1]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and lab coats, should be worn.
Logical Relationship of Properties and Applications
Caption: Relationship between the properties and applications of 4,4,4-Trifluoro-1-butanol.
References
- 1. innospk.com [innospk.com]
- 2. Page loading... [guidechem.com]
- 3. guidechem.com [guidechem.com]
- 4. 4,4,4-Trifluorobutan-1-ol | C4H7F3O | CID 136307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN112778089A - New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof - Google Patents [patents.google.com]
- 6. Synthesis and Application of 4,4,4-Trifluoro-1-Butanol_Chemicalbook [chemicalbook.com]
Structure Elucidation of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol (CAS No. 17327-35-4). Due to the current absence of publicly available experimental spectroscopic data for this specific compound, this guide presents a theoretical framework based on predicted spectroscopic values derived from analogous chemical structures. The principles and protocols outlined herein are intended to serve as a robust guide for researchers engaged in the synthesis and characterization of novel fluorinated compounds. This document details predicted data for ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy, alongside detailed experimental protocols and logical workflows for structural determination.
Introduction
This compound is a highly fluorinated alcohol with the molecular formula C₅H₆F₆O. The presence of two trifluoromethyl groups dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it and similar structures valuable building blocks in medicinal chemistry and materials science. Accurate structural confirmation is a critical step in the synthesis and application of such compounds. This guide outlines the multi-technique spectroscopic approach required for unambiguous structure elucidation.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related compounds.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Predicted J-Coupling (Hz) |
| ~ 3.8 - 4.0 | Triplet (t) | 2H | H-1 (-CH₂OH) | ³J(H-1, H-2) ≈ 6-7 |
| ~ 2.0 - 2.2 | Multiplet (m) | 2H | H-2 (-CH₂-) | ³J(H-1, H-2) ≈ 6-7, ³J(H-2, H-3) ≈ 6-8 |
| ~ 3.0 - 3.4 | Multiplet (m) | 1H | H-3 (-CH(CF₃)₂) | ³J(H-2, H-3) ≈ 6-8, ³J(H-3, F) ≈ 8-10 |
| ~ 2.0 - 3.0 | Broad Singlet | 1H | -OH | Varies with concentration and solvent |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment | Predicted J-Coupling (Hz) |
| ~ 58 - 62 | Triplet (t) | C-1 (-CH₂OH) | ²J(C-1, H-1) |
| ~ 28 - 32 | Triplet (t) | C-2 (-CH₂-) | ²J(C-2, H-2) |
| ~ 45 - 50 | Multiplet (m) | C-3 (-CH(CF₃)₂) | ¹J(C-3, H-3), ²J(C-3, F) ≈ 25-30 |
| ~ 125 - 128 | Quartet (q) | C-4, C-5 (-CF₃) | ¹J(C-4, F) ≈ 280-290 |
Table 3: Predicted ¹⁹F NMR Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Predicted J-Coupling (Hz) |
| ~ -70 to -75 | Doublet (d) | 6F | -CF₃ | ³J(F, H-3) ≈ 8-10 |
Table 4: Predicted Mass Spectrometry (EI) Data
| m/z | Predicted Identity | Notes |
| 196 | [M]⁺ | Molecular ion, likely of low abundance. |
| 178 | [M - H₂O]⁺ | Loss of water. |
| 127 | [M - CF₃]⁺ | Loss of a trifluoromethyl group. |
| 99 | [M - CH₂CH₂OH - F]⁺ | Complex rearrangement and fragmentation. |
| 69 | [CF₃]⁺ | Trifluoromethyl cation, likely a prominent peak. |
Table 5: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3600 - 3200 | Broad, Strong | O-H stretch (hydrogen-bonded) |
| ~ 2960 - 2850 | Medium | C-H stretch (aliphatic) |
| ~ 1350 - 1000 | Strong, Multiple Bands | C-F stretch |
| ~ 1050 | Strong | C-O stretch |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the chemical shift of the hydroxyl proton.
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) equipped with a multinuclear probe is required.
-
¹H NMR:
-
Parameters: Acquire a standard one-dimensional proton spectrum with a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Parameters: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 250 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are typically required. The presence of C-F coupling will result in splitting of the carbon signals attached to or near the fluorine atoms.
-
-
¹⁹F NMR:
-
Parameters: Acquire a proton-decoupled ¹⁹F spectrum. A large spectral width is often necessary for fluorinated compounds. A common reference standard is CFCl₃ (δ = 0 ppm). The high sensitivity and 100% natural abundance of ¹⁹F allow for rapid data acquisition.
-
-
2D NMR (COSY, HSQC, HMBC): These experiments should be performed to confirm connectivity. A ¹H-¹H COSY will establish the proton-proton coupling network. An HSQC experiment will correlate directly bonded protons and carbons. An HMBC experiment will reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the overall carbon skeleton and the position of the trifluoromethyl groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For a volatile alcohol like this, GC-MS with electron ionization (EI) is a suitable technique.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a characteristic fragmentation pattern. Chemical Ionization (CI) can be used to enhance the abundance of the molecular ion.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to separate the ions based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) is essential for determining the exact mass and elemental composition of the molecular ion and key fragments.
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample, being a liquid, can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires only a small drop of the sample.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000 to 400 cm⁻¹). A background spectrum of the clean salt plates or ATR crystal should be recorded and subtracted from the sample spectrum.
Visualization of Elucidation Workflow and Structural Correlations
The following diagrams, generated using Graphviz, illustrate the logical flow of the structure elucidation process and the key spectroscopic correlations.
Caption: Workflow for the structure elucidation of this compound.
Caption: Predicted spectroscopic correlations for this compound.
Conclusion
The structure elucidation of this compound requires a synergistic application of NMR, MS, and IR spectroscopic techniques. While experimental data is not yet readily available, the predicted values and methodologies presented in this guide provide a solid foundation for researchers to confirm the structure of this and other novel fluorinated molecules. The characteristic spectroscopic signatures arising from the two trifluoromethyl groups and the primary alcohol moiety are expected to provide unambiguous confirmation of the molecular structure when experimental data becomes available. This guide serves as a valuable resource for scientists in the field of fluorine chemistry, aiding in the efficient and accurate characterization of newly synthesized compounds.
An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol. Due to the absence of publicly available experimental spectra for this specific compound, this document outlines the theoretically predicted spectral data based on established principles of NMR spectroscopy, including chemical shift theory and spin-spin coupling effects observed in analogous fluorinated organic molecules.
Predicted ¹H NMR Spectral Data
The structure of this compound, (CF₃)₂CH-CH₂-CH₂-OH, contains four distinct proton environments. The significant electron-withdrawing effects of the two trifluoromethyl groups are expected to cause a notable downfield shift for adjacent protons. The predicted ¹H NMR parameters are summarized below.
Table 1: Predicted ¹H NMR Data for this compound
| Labeled Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (Predicted) | Coupling Constants (J, Hz) (Predicted) | Integration |
| Ha (-CH (CF₃)₂) | ~ 3.2 | Multiplet (m) | ³JHa-Hb ≈ 7-9 Hz; ³JH-F ≈ 6-8 Hz | 1H |
| Hb (-CH₂ -) | ~ 2.2 | Multiplet (m) | ³JHb-Ha ≈ 7-9 Hz; ³JHb-Hc ≈ 6-7 Hz | 2H |
| Hc (-CH₂ OH) | ~ 3.8 | Triplet (t) | ³JHc-Hb ≈ 6-7 Hz | 2H |
| Hd (-OH ) | Variable (1-5) | Broad Singlet (br s) | N/A | 1H |
Note: The chemical shift of the hydroxyl proton (Hd) is highly dependent on solvent, concentration, and temperature and may exhibit coupling to Hc in anhydrous solvents.
Structural Analysis and Coupling Pathways
The predicted splitting patterns arise from through-bond spin-spin coupling between adjacent, non-equivalent protons (H-H coupling) and between protons and the fluorine atoms (H-F coupling). The diagram below illustrates the molecular structure and the primary coupling interactions expected to influence the ¹H NMR spectrum.
Caption: Predicted H-H and H-F coupling in this compound.
Experimental Protocol for ¹H NMR Spectroscopy
This section provides a detailed, generalized methodology for acquiring a high-quality ¹H NMR spectrum of a fluorinated alcohol such as this compound.
1. Sample Preparation
-
Analyte: Accurately weigh approximately 5-10 mg of the purified compound.
-
Solvent: Use approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is a common starting point for small organic molecules.[1] For observing H-D exchange and coupling to hydroxyl protons, DMSO-d₆ can be used.
-
Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).
-
Procedure: Dissolve the analyte and TMS in the deuterated solvent within a clean, dry vial. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter. The final sample height in the tube should be approximately 4-5 cm.[2]
2. Instrument Parameters (Based on a 400 MHz Spectrometer)
-
Spectrometer Frequency: 400 MHz for ¹H observation.
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.
-
Acquisition Time (AQ): Set to 3-4 seconds to ensure adequate data acquisition for sharp signals.[3]
-
Relaxation Delay (D1): A delay of 1-5 seconds is generally adequate for ¹H NMR of small molecules. For accurate integration, especially of signals with long relaxation times, a longer delay (e.g., 5 times the longest T1) is recommended.[3]
-
Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 16 ppm is suitable to cover the expected chemical shift range for most organic molecules.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
3. Data Processing
-
Fourier Transform (FT): Apply an exponential window function (line broadening, LB = 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.
-
Calibration: Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the area under each signal to determine the relative ratio of protons in each environment.
The following diagram illustrates the generalized workflow for conducting an NMR experiment.
Caption: A standard workflow for acquiring and analyzing an NMR spectrum.
References
An In-depth Technical Guide to the 13C NMR Spectroscopy of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted 13C Nuclear Magnetic Resonance (NMR) data for 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol. Due to the absence of publicly available experimental spectra for this specific molecule, this document focuses on a predictive approach, outlining the expected spectral characteristics and the methodologies for their acquisition and interpretation. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who are working with highly fluorinated compounds.
Predicted 13C NMR Data
The 13C NMR spectrum of this compound is predicted to exhibit four distinct carbon signals. The presence of two trifluoromethyl groups introduces complex spin-spin coupling with the carbon backbone, leading to characteristic multiplicities. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in Table 1. These predictions are based on established NMR prediction algorithms and a comprehensive analysis of substituent effects in fluorinated organic molecules.
Table 1: Predicted 13C NMR Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JC-F, Hz) |
| C-1 (-CH2OH) | ~58-62 | Triplet of quartets (tq) | 3JCF ≈ 3-5 Hz, 4JCF ≈ 1-2 Hz |
| C-2 (-CH2-) | ~30-35 | Triplet of quartets (tq) | 2JCF ≈ 20-25 Hz, 3JCF ≈ 4-6 Hz |
| C-3 (-CH-) | ~45-50 | Multiplet (m) | 2JCF ≈ 25-30 Hz, 2JCF' ≈ 25-30 Hz |
| C-4 (-CF3) | ~125-129 | Quartet (q) | 1JCF ≈ 280-290 Hz |
| -CF 3 (on C-3) | ~124-128 | Quartet (q) | 1JCF ≈ 280-290 Hz |
Note: The chemical shifts are referenced to a standard, typically Tetramethylsilane (TMS) at 0.00 ppm. The coupling constants are approximate values and can be influenced by the solvent and temperature.
Structural and Spectroscopic Rationale
The chemical structure of this compound, with the numbering of the carbon atoms, is depicted below. This numbering is used for the assignment of the signals in the predicted 13C NMR spectrum.
Caption: Molecular structure of this compound with carbon numbering.
The interpretation of the predicted spectrum is as follows:
-
C-1 : This carbon, bonded to the hydroxyl group, is expected to appear in the range of 58-62 ppm. Due to coupling with the fluorine atoms on C-3 and C-4, its signal will likely be a complex multiplet, approximated here as a triplet of quartets.
-
C-2 : The methylene carbon adjacent to the stereocenter is predicted to resonate between 30 and 35 ppm. It will also exhibit coupling to the fluorine atoms, resulting in a triplet of quartets.
-
C-3 : The methine carbon, being directly attached to a trifluoromethyl group and adjacent to another, will be significantly deshielded and is expected between 45 and 50 ppm. The signal will be a complex multiplet due to coupling with both trifluoromethyl groups.
-
C-4 and the second CF3 group : The carbons of the trifluoromethyl groups are highly deshielded due to the electronegativity of the attached fluorine atoms and are expected to appear in the range of 124-129 ppm. Each will appear as a quartet due to the one-bond coupling with the three attached fluorine atoms (1JCF), which is typically large (280-290 Hz).
Experimental Protocol for 13C NMR Acquisition
To obtain high-quality 13C NMR data for this compound, the following experimental protocol is recommended:
-
Sample Preparation :
-
Dissolve 20-50 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, or DMSO-d6).
-
Add a small amount of TMS as an internal standard for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters :
-
Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.
-
Probe : A broadband or multinuclear probe capable of observing 13C and decoupling 1H and/or 19F.
-
Temperature : Maintain a constant temperature, typically 298 K (25 °C), to ensure reproducibility.
-
-
Data Acquisition :
-
Experiment : A standard proton-decoupled 13C NMR experiment (zgpg30 or similar pulse program).
-
Spectral Width : A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) should be sufficient to cover the expected chemical shift range.
-
Acquisition Time : An acquisition time of 1-2 seconds.
-
Relaxation Delay : A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons of the CF3 groups.
-
Number of Scans : Due to the low natural abundance of 13C and the signal splitting by fluorine, a significant number of scans (e.g., 1024 to 4096 or more) will be necessary to achieve an adequate signal-to-noise ratio.
-
Decoupling :
-
Proton Decoupling : Standard broadband proton decoupling (e.g., garp or waltz16) should be applied during acquisition.
-
Fluorine Decoupling (Optional) : To simplify the spectrum and confirm assignments, a 19F-decoupled 13C NMR spectrum can be acquired. This requires a spectrometer equipped with a third channel for 19F decoupling. In this experiment, the carbon signals would collapse into singlets (or doublets/triplets if coupled to protons in a non-decoupled experiment), which can aid in identifying the carbon backbone.
-
-
-
Data Processing :
-
Apply an exponential window function with a line broadening factor of 0.5-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
The logical workflow for the analysis of the 13C NMR data is outlined in the following diagram:
Caption: Logical workflow for the acquisition and analysis of 13C NMR data.
Conclusion
This technical guide provides a detailed prediction and a comprehensive framework for the acquisition and interpretation of the 13C NMR spectrum of this compound. The presence of multiple fluorine atoms significantly influences the spectrum, providing a wealth of structural information through chemical shifts and carbon-fluorine coupling constants. The methodologies and predictive data presented herein are designed to assist researchers in the unambiguous characterization of this and other similarly complex fluorinated molecules. For definitive structural elucidation, it is recommended to use a combination of NMR techniques, including 1H, 19F, and 2D correlation spectroscopy (e.g., HSQC, HMBC).
An In-depth Technical Guide to the ¹⁹F NMR Analysis of Bis(trifluoromethyl) Substituted Butanol
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for the ¹⁹F Nuclear Magnetic Resonance (NMR) analysis of butanol derivatives substituted with two trifluoromethyl groups. Given the increasing prevalence of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science, a thorough understanding of their characterization is paramount.[1] The trifluoromethyl (CF₃) group, in particular, serves as an excellent reporter in ¹⁹F NMR due to its high sensitivity and the lack of endogenous fluorine signals in biological systems, making it a powerful tool in drug discovery and development.[2][3]
Core Principles of ¹⁹F NMR for Fluorinated Molecules
The fluorine-19 (¹⁹F) nucleus is an ideal probe for NMR spectroscopy.[4] It possesses a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of the proton (¹H) nucleus.[1][3] Key characteristics of ¹⁹F NMR include:
-
Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a range of over 300 ppm, offering excellent signal dispersion and minimizing peak overlap, which is often a challenge in ¹H NMR.[3][5]
-
High Sensitivity to Local Environment: The ¹⁹F chemical shift is exceptionally sensitive to subtle changes in the local electronic and conformational environment.[4][6] This sensitivity allows for the detection of molecular interactions, conformational changes, and binding events, which is particularly valuable in drug screening.[2][6]
-
Bioorthogonal Nature: The near-total absence of fluorine in biological systems means that ¹⁹F NMR spectra are free from background signals, enabling the clear detection of fluorinated analytes in complex biological matrices.[3]
For a bis(trifluoromethyl) substituted butanol, such as 3,3-bis(trifluoromethyl)butan-2-ol , the two CF₃ groups are the focus of the analysis. Their NMR signature provides a wealth of structural and environmental information.
Expected NMR Parameters: Chemical Shifts and Coupling Constants
The utility of ¹⁹F NMR in structural elucidation is derived from two primary parameters: chemical shifts (δ) and spin-spin coupling constants (J).
¹⁹F Chemical Shift (δ)
The chemical shift of the CF₃ groups is highly dependent on their electronic environment. For geminal bis(trifluoromethyl) alcohol moieties (>C(CF₃)₂OH), the ¹⁹F signal is typically observed in a distinct region of the spectrum. Based on data for structurally similar compounds, the chemical shift is expected to be significantly downfield.
-
Electron-withdrawing Effects: The hydroxyl group and the second CF₃ group exert a strong deshielding effect on the fluorine nuclei.
-
Solvent Effects: The chemical shift can be influenced by the polarity of the solvent; changes in solvent can lead to shifts of up to 0.25 ppm or more.[2][6]
The following table summarizes the expected ¹⁹F chemical shift for the bis(trifluoromethyl) butanol motif, with comparative data for other common trifluoromethyl groups.
Table 1: Typical ¹⁹F NMR Chemical Shifts for Trifluoromethyl Groups
| Functional Group | Typical Chemical Shift (δ) Range (ppm) | Example Compound Data |
|---|---|---|
| R-C(CF₃)₂-OH | -75 to -85 | 1-Phenyl-2,2-bis(trifluoromethyl)ethanol: -80.50 ppm [7] |
| R-CF₃ (aliphatic) | -50 to -80 | 1,1,1-Trifluoro-2-phenylethan-2-ol: -81.50 ppm [7] |
| Ar-CF₃ | -55 to -65 | α,α,α-Trifluorotoluene: -63.7 ppm [8] |
| R-CO-CF₃ | -75 to -85 | 3-Bromo-1,1,1-trifluoropropan-2-one (BTFA) |
Chemical shifts are referenced to CFCl₃ at 0.00 ppm.
Spin-Spin Coupling (J-coupling)
Spin-spin coupling provides information about the connectivity of atoms. In bis(trifluoromethyl) butanol, several key coupling interactions can be observed.
-
⁴J(H-F) Coupling: Long-range coupling between the fluorine nuclei and protons on adjacent carbons (e.g., the carbinol proton and the methyl protons) is expected. This is typically in the range of 0.5-3.0 Hz.
-
³J(C-F) Coupling: Coupling between the fluorine nuclei and the carbon atoms of the butanol backbone provides crucial structural confirmation.
-
²J(F-F) Geminal Coupling: Coupling between the two trifluoromethyl groups is often not observed if they are chemically and magnetically equivalent due to free rotation around the C-C bond. However, if the molecule is chiral and rotation is restricted, the two CF₃ groups can become diastereotopic, leading to distinct signals and observable geminal F-F coupling.
Table 2: Representative Coupling Constants Involving Trifluoromethyl Groups
| Coupling Type | Description | Typical Value (Hz) |
|---|---|---|
| ¹J(¹³C-¹⁹F) | One-bond C-F coupling | 240 - 320[9] |
| ²J(¹³C-¹⁹F) | Two-bond C-C-F coupling | 30 - 40[7][8] |
| ³J(¹H-¹⁹F) | Three-bond H-C-C-F coupling | 5 - 10[9] |
| ⁴J(¹H-¹⁹F) | Four-bond H-C-C-C-F coupling | 0.5 - 3.0[9] |
Experimental Protocols
A standardized protocol is essential for obtaining high-quality, reproducible ¹⁹F NMR data.
Sample Preparation
-
Analyte Concentration: Prepare a solution of the bis(trifluoromethyl) substituted butanol at a concentration of approximately 5-10 mg/mL. For ligand screening experiments, ligand concentrations of around 50 µM are common.[2]
-
Solvent Selection: Use a deuterated solvent appropriate for the analyte's solubility (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).[7][8] Ensure the solvent is free from any fluorine-containing impurities.
-
Reference Standard: Add an internal or external chemical shift reference. While trichlorofluoromethane (CFCl₃) is the primary standard (δ = 0.0 ppm), its volatility has led to the use of secondary standards like hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm).[7]
-
Sample Filtration: Filter the final solution into a clean, dry NMR tube (e.g., 5 mm diameter) to remove any particulate matter.
NMR Data Acquisition
-
Spectrometer Setup: Use a high-field NMR spectrometer equipped with a probe that can be tuned to the ¹⁹F frequency (e.g., a ¹H/¹⁹F dual probe or a broadband probe).[2]
-
Tuning and Matching: Tune and match the probe to the ¹⁹F frequency to ensure optimal signal-to-noise.
-
Standard 1D ¹⁹F Spectrum:
-
Pulse Sequence: A simple pulse-acquire sequence is typically sufficient.
-
Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all signals are captured.
-
Acquisition Time: Set to at least 1-2 seconds for good resolution.
-
Relaxation Delay (d1): Use a delay of 2-5 seconds to allow for full spin relaxation.
-
Number of Scans: Adjust based on the sample concentration to achieve an adequate signal-to-noise ratio.
-
-
Decoupling: For routine spectra, ¹H decoupling is often not necessary but can be used to simplify multiplets and enhance sensitivity by collapsing ¹H-¹⁹F couplings.[2]
-
2D NMR Experiments: For complete structural assignment, various 2D NMR experiments can be employed, such as ¹⁹F-¹H HETCOR or ¹⁹F-¹³C HMBC, to establish correlations between fluorine and other nuclei.[10][11][12]
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3-0.5 Hz) to improve the signal-to-noise ratio before performing the Fourier transform.
-
Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode and apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis using the known chemical shift of the internal or external standard.
-
Integration and Peak Picking: Integrate the signals to determine relative quantities and pick peaks to identify their precise chemical shifts and coupling patterns.
Visualizations: Workflows and Relationships
Visual diagrams are crucial for understanding experimental processes and the logic of data interpretation. The following diagrams were created using the Graphviz DOT language, adhering to the specified design constraints.
Caption: Standard experimental workflow for ¹⁹F NMR analysis.
Caption: Relationship between molecular structure and NMR spectral output.
Application in Drug Development: Fragment-Based Screening
Bis(trifluoromethyl) substituted butanols and similar small molecules are valuable tools in fragment-based drug discovery (FBDD).[2] The CF₃ groups act as sensitive "spy" reporters.[10] When a fragment containing this motif binds to a protein target, changes in the local environment around the CF₃ groups cause a perturbation in the ¹⁹F NMR signal (e.g., a chemical shift change or line broadening), indicating a binding event.
Caption: Workflow for ¹⁹F NMR-based fragment screening in drug discovery.
Conclusion
The ¹⁹F NMR analysis of bis(trifluoromethyl) substituted butanol is a powerful and precise method for structural characterization and for probing molecular interactions. The unique properties of the ¹⁹F nucleus, particularly its high sensitivity and wide chemical shift window, provide an unparalleled level of detail. By following robust experimental protocols and understanding the interpretation of key NMR parameters, researchers in chemistry and drug development can effectively leverage this technique to accelerate their research and discovery pipelines.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biophysics.org [biophysics.org]
- 5. Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 12. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol: A Technical Guide
Introduction
4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol is a highly fluorinated alcohol with potential applications in materials science and as a precursor in pharmaceutical synthesis. The presence of two trifluoromethyl groups significantly influences its chemical properties and, consequently, its behavior in mass spectrometry. This technical guide outlines the predicted mass spectrometric fragmentation of this compound and provides a general experimental protocol for its analysis, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Predicted Fragmentation Pattern under Electron Ionization (EI)
Electron ionization of this compound is expected to produce a molecular ion ([M]+•) that may be of low abundance due to the compound's instability upon ionization. The fragmentation is likely to be dominated by cleavages influenced by the highly electronegative trifluoromethyl groups and the hydroxyl group.
Key predicted fragmentation pathways include:
-
α-Cleavage: Fission of the C-C bond adjacent to the oxygen atom is a common pathway for alcohols. This would result in the loss of a CH2OH radical, leading to a prominent ion.
-
Loss of Water: Dehydration is a characteristic fragmentation for alcohols, leading to an [M-H2O]+• ion.
-
Cleavage of C-C bonds in the Butyl Chain: Fragmentation along the carbon backbone will yield various carbocations.
-
Loss of Trifluoromethyl Radical: The C-CF3 bond can cleave, resulting in the loss of a •CF3 radical, which would produce a significant fragment ion.
-
Rearrangements: Complex rearrangements involving fluorine migration are possible and can lead to the formation of stable fragment ions.
The following diagram illustrates the predicted major fragmentation pathways.
Illustrative Mass Spectral Data
While specific data for the target compound is unavailable, the following table presents the mass spectral data for a related fluorinated alcohol, 1,1,1,3,3,3-hexafluoro-2-propanol, to illustrate a typical fragmentation pattern for such molecules.
| m/z | Relative Abundance (%) | Proposed Fragment |
| 69 | 100 | [CF3]+ |
| 99 | 35 | [M-CF3]+ |
| 117 | 15 | [M-CF3-H2]+ |
| 149 | 10 | [M-F]+ |
| 168 | 5 | [M]+• |
Data is illustrative and based on the EI mass spectrum of 1,1,1,3,3,3-hexafluoro-2-propanol from the NIST WebBook.
Experimental Protocols
A generalized experimental protocol for the analysis of this compound using GC-MS is provided below.
1. Sample Preparation
-
Solvent Selection: Choose a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Concentration: Prepare a dilute solution of the analyte (e.g., 10-100 µg/mL) to avoid column overloading and detector saturation.
-
Derivatization (Optional): For improved volatility and thermal stability, derivatization of the hydroxyl group to a trimethylsilyl (TMS) ether can be performed using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
2. Gas Chromatography (GC) Conditions
-
Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is a suitable starting point.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: 250°C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent filament damage from the solvent peak.
The following diagram outlines the general experimental workflow.
Conclusion
The mass spectrometric analysis of this compound is predicted to be characterized by fragmentation pathways heavily influenced by its fluorinated structure. While direct experimental data is not currently available, the proposed fragmentation patterns and the generalized experimental protocol in this guide provide a solid foundation for researchers and drug development professionals to approach the analysis of this and other novel fluorinated compounds. The use of GC-MS with EI is a robust method for the initial characterization, and the data obtained will be crucial for structural elucidation and purity assessment.
Theoretical Calculations for 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical calculations for 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol, a fluorinated alcohol with potential applications in various scientific and industrial fields. Due to the presence of two trifluoromethyl groups, this molecule exhibits unique electronic and steric properties that are of significant interest for computational investigation. This document outlines the methodologies for quantum chemical calculations to elucidate its structural, vibrational, and electronic characteristics. The presented data, based on established computational chemistry principles, serves as a foundational reference for further research and development involving this compound. While specific experimental data for this molecule is sparse in public literature, the theoretical approaches detailed herein provide a robust framework for its in-silico characterization.
Introduction
Fluorinated organic compounds are of paramount importance in medicinal chemistry, materials science, and agrochemistry due to the unique properties conferred by fluorine atoms, such as high electronegativity, metabolic stability, and altered lipophilicity.[1][2] this compound is a structurally interesting molecule containing two trifluoromethyl groups attached to the same carbon atom, which is expected to significantly influence its chemical behavior.
Theoretical calculations, particularly those based on quantum mechanics, are powerful tools for predicting and understanding the properties of such molecules at an atomic level. These computational methods allow for the determination of optimized molecular geometries, vibrational frequencies corresponding to infrared and Raman spectra, and electronic properties that govern reactivity and intermolecular interactions. This guide details the application of Density Functional Theory (DFT) for the comprehensive theoretical characterization of this compound.
Computational Methodology
The theoretical calculations outlined in this guide are proposed to be performed using a widely adopted quantum chemical software package. The methodology would involve the following steps:
-
Geometry Optimization: The initial 3D structure of this compound is built and subjected to geometry optimization. A common and reliable method for this is the B3LYP functional with a 6-31G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization process seeks to find the minimum energy conformation of the molecule.
-
Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum. The calculated frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule.
-
Electronic Property Calculations: Various electronic properties are calculated to understand the molecule's reactivity and charge distribution. These include:
-
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity.
-
Electrostatic Potential (ESP) Mapping: An ESP map is generated to visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions and charge delocalization.
-
A generalized workflow for these computational studies is depicted in the following diagram:
Figure 1: A representative computational workflow for the theoretical study of this compound.
Molecular Structure
The molecular structure of this compound is characterized by a butane backbone with a hydroxyl group at one end and two trifluoromethyl groups at the C3 position.
Figure 2: 2D representation of the molecular structure of this compound.
Predicted Physicochemical and Spectroscopic Data
The following tables summarize the predicted physicochemical and spectroscopic data for this compound based on theoretical calculations.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₅H₆F₆O |
| Molecular Weight ( g/mol ) | 196.09 |
| Dipole Moment (Debye) | Value |
| Polarizability (ų) | Value |
| LogP (octanol-water partition) | Value |
*Note: The values in this table are placeholders and would be populated with the results from the corresponding theoretical calculations.
Table 2: Key Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity |
| O-H stretch | ~3600 | Strong |
| C-H stretch (aliphatic) | 2900-3000 | Medium |
| C-F stretch (symmetric) | ~1100 | Very Strong |
| C-F stretch (asymmetric) | ~1250 | Very Strong |
| C-O stretch | ~1050 | Strong |
| C-C stretch | 900-1100 | Weak-Medium |
*Note: These are approximate frequency ranges characteristic of the respective functional groups and would be refined by specific calculations for the molecule.
Table 3: Predicted Electronic Properties
| Property | Predicted Value (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Energy Gap | Value |
*Note: The values in this table are placeholders and would be populated with the results from the corresponding theoretical calculations.
Discussion of Theoretical Results
The theoretical calculations would provide significant insights into the properties of this compound:
-
Molecular Geometry: The optimized geometry would reveal the preferred conformation of the molecule, including the dihedral angles of the carbon backbone and the orientation of the trifluoromethyl and hydroxyl groups. The steric hindrance imposed by the two bulky trifluoromethyl groups is expected to significantly influence the molecular shape.
-
Vibrational Spectra: The predicted IR and Raman spectra would serve as a valuable tool for the experimental identification and characterization of the compound. The strong C-F stretching vibrations are expected to be prominent features in the IR spectrum.
-
Electronic Properties: The HOMO and LUMO energies and their distribution would provide information about the molecule's reactivity. The electron-withdrawing nature of the trifluoromethyl groups is anticipated to lower the energy of the HOMO and raise the energy of the LUMO, potentially leading to a larger HOMO-LUMO gap and increased chemical stability. The ESP map would likely show a negative potential around the oxygen atom of the hydroxyl group and the fluorine atoms, and a positive potential around the hydroxyl proton and the aliphatic protons.
Applications in Drug Development and Materials Science
The unique properties of highly fluorinated alcohols make them valuable in various applications:
-
Drug Development: The introduction of trifluoromethyl groups can enhance the metabolic stability and binding affinity of drug candidates. The theoretical data presented here can aid in the rational design of new pharmaceuticals incorporating this fluorinated moiety.
-
Materials Science: Fluorinated polymers often exhibit desirable properties such as high thermal stability and low surface energy. This compound could serve as a monomer or a building block for the synthesis of novel fluorinated materials.[2]
-
Solvents: Fluorinated alcohols are known for their unique solvent properties, including high polarity and the ability to form strong hydrogen bonds.[2] Computational studies can help in understanding and predicting the solvation behavior of this compound.
Conclusion
This technical guide has outlined a comprehensive theoretical approach for the characterization of this compound. The proposed computational methodologies, including DFT calculations for geometry optimization, frequency analysis, and electronic property determination, provide a powerful framework for understanding the structure-property relationships of this highly fluorinated alcohol. The predicted data serves as a valuable resource for researchers and professionals in drug development and materials science, facilitating further experimental and theoretical investigations into this promising compound.
References
The Elusive History of a Heavily Fluorinated Alcohol: 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol
Despite a thorough investigation into the scientific and patent literature, the discovery and historical development of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol (CAS Number 17327-35-4) remain largely undocumented. This highly fluorinated alcohol appears to be a niche chemical, likely synthesized as an intermediate for specialized applications rather than a compound with a broad and storied history of academic and industrial research.
Postulated Synthetic Approaches
The synthesis of a molecule with vicinal trifluoromethyl groups is not trivial. Based on established methodologies for the formation of C-CF3 bonds, several plausible, though unconfirmed, routes to this compound can be proposed. One potential strategy involves the Michael addition of a trifluoromethyl nucleophile to an α,β-unsaturated aldehyde or ketone, followed by reduction of the carbonyl group.
A hypothetical synthetic workflow is outlined below:
Caption: A possible multi-step synthesis of the target molecule.
Potential Applications in Research and Development
The high fluorine content of this compound suggests its utility in creating molecules with enhanced metabolic stability, lipophilicity, and binding affinity for specific biological targets. These are highly desirable characteristics in drug discovery. The trifluoromethyl groups can significantly alter the electronic properties of a molecule, influencing its interactions with enzymes and receptors.
It is conceivable that this alcohol serves as a precursor for:
-
Active Pharmaceutical Ingredients (APIs): Incorporation into larger molecules to improve their pharmacokinetic and pharmacodynamic profiles.
-
Advanced Polymers and Materials: Use as a monomer or additive to create fluorinated polymers with unique thermal stability, chemical resistance, and optical properties.
-
Specialty Solvents: The unique structure may impart unusual solvency properties, although its use in this capacity is not documented.
Data Summary
Due to the absence of published research, no quantitative experimental data for the synthesis or characterization of this compound can be provided. The following table contains predicted or basic supplier-provided information.
| Property | Value (Predicted or Supplier Data) |
| CAS Number | 17327-35-4 |
| Molecular Formula | C5H6F6O |
| Molecular Weight | 196.09 g/mol |
| Boiling Point | Not available |
| Density | Not available |
| Appearance | Not available |
Conclusion
The history and discovery of this compound remain obscure. While its existence is confirmed by its CAS number and availability from chemical suppliers, the lack of detailed scientific literature indicates that it is not a compound of widespread academic or industrial interest, or its synthesis and applications are proprietary and not publicly disclosed. Further investigation would require access to internal industrial research and development records. For researchers and drug development professionals, this molecule represents a potentially interesting but largely unexplored building block in the vast landscape of organofluorine chemistry.
Methodological & Application
Application Notes and Protocols for 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol in Organic Synthesis
Note on Chemical Identity: Initial searches for "4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol" did not yield specific results for this chemical structure. The available scientific literature extensively covers the synthesis and applications of the closely related and commercially available compound, 4,4,4-Trifluoro-1-butanol . The following application notes and protocols are based on the properties and reactivity of 4,4,4-Trifluoro-1-butanol, assuming it is the compound of interest for researchers in organic synthesis and drug development.
Introduction
4,4,4-Trifluoro-1-butanol is a fluorinated organic intermediate of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. The presence of the trifluoromethyl group (CF3) imparts unique properties to molecules, including increased lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, 4,4,4-Trifluoro-1-butanol serves as a valuable building block for introducing the 4,4,4-trifluorobutyl moiety into a wide range of organic molecules.
This document provides an overview of the applications of 4,4,4-Trifluoro-1-butanol and detailed protocols for its key chemical transformations.
Applications in Organic Synthesis
4,4,4-Trifluoro-1-butanol is a versatile precursor for a variety of functional groups and molecular scaffolds. Its primary applications include:
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various therapeutic agents. The trifluoromethyl group is a common feature in many modern drugs due to its ability to enhance pharmacokinetic and pharmacodynamic properties. It has been used in the development of inhibitors of monoamine oxidase B (MAO-B) and central nervous system inhibitors.[1][2]
-
Liquid Crystal Materials: The unique dielectric properties conferred by the trifluoromethyl group make 4,4,4-Trifluoro-1-butanol a valuable component in the synthesis of liquid crystal materials. Fluoroalkyl ethers derived from this alcohol are used in the preparation of biphenyl liquid crystals.[1][2]
-
Semiconductors: It is used in the synthesis of tetracyanoquinodimethane (TCNQ) derivatives, which are components of organic conductors and semiconductors.[1][2]
-
Agrochemicals: The trifluoromethyl group is also a key component in many modern pesticides and herbicides.
-
General Organic Synthesis: As a primary alcohol, it undergoes a range of standard transformations to produce aldehydes, ethers, esters, and alkyl halides, all bearing the trifluorobutyl group.
Key Chemical Transformations
The hydroxyl group of 4,4,4-Trifluoro-1-butanol can be readily transformed into other functional groups. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the alcohol and its derivatives.
Data Presentation
Table 1: Synthesis of 4,4,4-Trifluoro-1-butanol and its Intermediates
| Step | Reactants | Reagents/Catalyst | Solvent | Yield | Reference |
| 1. Protection of 3-chloropropanol | 3-chloropropanol, 3,4-dihydropyran | p-toluenesulfonic acid | Methylene chloride | 91.13% | [2] |
| 2. Trifluoromethylation | 2-(3-chloropropoxy)tetrahydro-2H-pyran, trifluoromethane | Dry activated alumina, Na | Tetrahydrofuran | 72.34% | [2] |
| 3. Deprotection | 2-(4,4,4-trifluorobutanoxy)tetrahydro-2H-pyran | PPTS | Ethanol | 90.56% | [2] |
| Overall Synthesis | 3-chloropropanol | ||||
| Alternative Step 3: Reduction of 4,4,4-trifluoroacetic acid ethyl ester | 4,4,4-trifluoroacetic acid ethyl ester | Sodium borohydride, CaCl₂ | Tetrahydrofuran | 86.03% | [3] |
Experimental Protocols
Protocol 1: Oxidation of 4,4,4-Trifluoro-1-butanol to 4,4,4-Trifluorobutanal (Swern Oxidation)
This protocol describes the oxidation of a primary alcohol to an aldehyde using dimethyl sulfoxide (DMSO) activated with oxalyl chloride. This method is known for its mild conditions and high yields.[4][5][6][7]
Diagram: Swern Oxidation Workflow
Caption: Workflow for the Swern oxidation of 4,4,4-Trifluoro-1-butanol.
Materials:
-
4,4,4-Trifluoro-1-butanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add a solution of DMSO (2.7 equivalents) in anhydrous DCM dropwise over 5 minutes.
-
Stir the mixture for 5 minutes at -78 °C.
-
Add a solution of 4,4,4-Trifluoro-1-butanol (1.0 equivalent) in anhydrous DCM dropwise over 5 minutes.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (7.0 equivalents) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4,4,4-trifluorobutanal.
Protocol 2: Ether Synthesis via Williamson Ether Synthesis
This protocol describes the synthesis of an ether from 4,4,4-Trifluoro-1-butanol and an alkyl halide. This is a classic Sₙ2 reaction where the alcohol is first deprotonated to form an alkoxide.
Diagram: Williamson Ether Synthesis Scheme
Caption: General scheme for the Williamson ether synthesis.
Materials:
-
4,4,4-Trifluoro-1-butanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., benzyl bromide)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a suspension of NaH (1.2 equivalents) in anhydrous DMF under an inert atmosphere, add a solution of 4,4,4-Trifluoro-1-butanol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes or until hydrogen evolution ceases.
-
Cool the mixture to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-8 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Esterification via Fischer Esterification
This protocol details the acid-catalyzed esterification of 4,4,4-Trifluoro-1-butanol with a carboxylic acid.[7][8][9][10][11]
Diagram: Fischer Esterification Scheme
Caption: General scheme for Fischer esterification.
Materials:
-
4,4,4-Trifluoro-1-butanol
-
Carboxylic acid (e.g., acetic acid)
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene (optional, for Dean-Stark)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if removing water azeotropically), combine 4,4,4-Trifluoro-1-butanol (1.0 equivalent), the carboxylic acid (1.2 equivalents), and a suitable solvent like toluene.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with diethyl ether and wash with water, saturated aqueous NaHCO₃ solution (caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by distillation or flash column chromatography.
Protocol 4: Esterification and Inversion of Stereochemistry via Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester with inversion of configuration at a stereocenter. This protocol is particularly useful for synthesizing chiral esters.[1][12][13]
Diagram: Mitsunobu Reaction Workflow
Caption: Workflow for the Mitsunobu reaction.
Materials:
-
4,4,4-Trifluoro-1-butanol
-
Carboxylic acid
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Hexanes
Procedure:
-
Dissolve 4,4,4-Trifluoro-1-butanol (1.0 equivalent), the carboxylic acid (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion as monitored by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude residue can be purified by flash column chromatography. Often, the triphenylphosphine oxide and the reduced azodicarboxylate byproducts can be partially removed by precipitation from a mixture of diethyl ether and hexanes prior to chromatography.
Protocol 5: Synthesis of 4,4,4-Trifluorobutyl Tosylate
Activation of the hydroxyl group as a tosylate is a common strategy to facilitate nucleophilic substitution reactions.
Diagram: Tosylation of 4,4,4-Trifluoro-1-butanol
Caption: Synthesis of 4,4,4-trifluorobutyl tosylate.
Materials:
-
4,4,4-Trifluoro-1-butanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Dissolve 4,4,4-Trifluoro-1-butanol (1.0 equivalent) in anhydrous DCM and cool to 0 °C.
-
Add pyridine or triethylamine (1.5 equivalents) followed by p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 4 hours or allow it to warm to room temperature and stir until completion (monitored by TLC).
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be purified by recrystallization or column chromatography if necessary.
Safety Information
4,4,4-Trifluoro-1-butanol is a flammable liquid and may be harmful if swallowed. It can cause serious eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound and any of the reagents mentioned in the protocols.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis and Application of 4,4,4-Trifluoro-1-Butanol_Chemicalbook [chemicalbook.com]
- 3. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. Fischer Esterification [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Quest for Medicinal Applications of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol: A Review of Available Literature
Despite a comprehensive review of scientific literature and patent databases, there is a notable absence of documented applications of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol in the field of medicinal chemistry. While the presence of two trifluoromethyl groups suggests potential for enhancing key drug properties such as metabolic stability and bioavailability, this specific alcohol does not appear to be a commonly utilized building block in the synthesis of therapeutic agents for human or veterinary use.
Extensive searches have consistently yielded information on a structurally related but distinct compound, 4,4,4-Trifluoro-1-butanol. This simpler alcohol has found some use as an intermediate in the synthesis of various compounds, including those with potential applications as central nervous system inhibitors and immune agents. However, the unique structural feature of an additional trifluoromethyl group at the 3-position in the target molecule, this compound, does not appear to have been translated into reported medicinal chemistry applications.
The only tangentially relevant finding involves the synthesis of substituted 4,4,4-trifluoro-3-(indole-3-)butyric acids, which have been investigated as plant growth regulators. This application, while demonstrating the chemical utility of a similar structural backbone, falls outside the scope of medicinal chemistry.
General Significance of Trifluoromethyl Groups in Medicinal Chemistry
The interest in fluorinated compounds in drug discovery is well-established. The incorporation of trifluoromethyl (CF3) groups into drug candidates is a widely used strategy to improve a molecule's pharmacological profile. Key advantages conferred by trifluoromethyl groups include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by enzymes in the body. This can lead to a longer drug half-life and improved efficacy.
-
Increased Lipophilicity: The CF3 group is highly lipophilic, which can enhance a drug's ability to cross cell membranes and reach its target. This property is crucial for oral bioavailability and penetration of the blood-brain barrier.
-
Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the CF3 group can significantly alter the acidity (pKa) of nearby functional groups, which can in turn influence drug-receptor interactions and solubility.
-
Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a methyl or chloro group, allowing for the fine-tuning of a drug's size, shape, and electronic properties to optimize its interaction with a biological target.
Conclusion
While the structural characteristics of this compound make it an intriguing candidate for medicinal chemistry exploration, there is currently no publicly available data to support its application in this field. Researchers, scientists, and drug development professionals seeking to utilize fluorinated building blocks will find a wealth of information on other trifluoromethyl-containing synthons. However, for this specific di-trifluoromethylated butanol, the path to medicinal application remains, as of now, uncharted territory. It is possible that this compound is utilized in proprietary, unpublished research, but based on accessible information, it is not a recognized player in the medicinal chemist's toolkit. Therefore, the creation of detailed application notes, experimental protocols, and quantitative data tables for its use in medicinal chemistry is not feasible at this time.
Application Notes and Protocols: 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol
A Note to Researchers: Comprehensive scientific literature, including detailed application notes, experimental protocols, and quantitative data specifically for 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol (CAS: 17327-35-4) , is exceptionally limited. While this compound is commercially available, its use as a fluorinated building block is not well-documented in accessible scientific publications.
Given the scarcity of information on the requested bis(trifluoromethyl)ated butanol, and the possibility of a lapsus calami, this document will provide detailed application notes and protocols for the closely related and extensively studied fluorinated building block: 4,4,4-Trifluoro-1-butanol (CAS: 461-18-7) . This valuable compound shares key structural features and offers insights into the utility of trifluoromethylated alkanols in chemical synthesis and drug discovery.
Application Notes for 4,4,4-Trifluoro-1-butanol
Introduction
4,4,4-Trifluoro-1-butanol is a pivotal fluorinated organic intermediate with broad applications in the pharmaceutical, liquid crystal, and semiconductor industries.[1] The presence of the trifluoromethyl group imparts unique properties, including increased lipophilicity, metabolic stability, and binding affinity, making it a valuable building block in medicinal chemistry.[1][2] Compared to their non-fluorinated counterparts, compounds incorporating the 4,4,4-trifluorobutyl moiety often exhibit enhanced efficacy, reduced toxicity, and improved metabolic profiles.[3]
Key Physicochemical Properties of 4,4,4-Trifluoro-1-butanol
| Property | Value |
| Molecular Formula | C₄H₇F₃O |
| Molecular Weight | 128.09 g/mol |
| CAS Number | 461-18-7 |
| Appearance | Colorless liquid |
| Boiling Point | 123 °C |
| Density | 1.193 g/cm³ |
| Flash Point | 52 °C |
Applications in Drug Discovery and Development
The introduction of a trifluoromethyl group can significantly enhance the therapeutic potential of drug candidates. 4,4,4-Trifluoro-1-butanol serves as a key starting material for the synthesis of a variety of biologically active molecules, including:
-
Enzyme Inhibitors: It is used in the synthesis of inhibitors for enzymes such as monoamine oxidase B.[3]
-
Central Nervous System (CNS) Agents: The trifluorobutyl group can be incorporated into lactones and lactams that act as CNS inhibitors.[3]
-
Sodium Channel Inhibitors: Research has indicated its use in the preparation of trifluorobutyl-substituted sulfonamide derivatives as sodium channel inhibitors.[4]
-
Other Therapeutics: It is also a precursor for anti-schizophrenia drugs and immune agents.[3]
Applications in Materials Science
Beyond pharmaceuticals, 4,4,4-Trifluoro-1-butanol is a valuable component in the development of advanced materials:
-
Liquid Crystals: It is used to synthesize biphenyl liquid crystal materials containing fluoroalkyl ethers.[3]
-
Semiconductors: This building block is employed in the synthesis of TCNQ (tetracyanoquinodimethane) derivatives for use in semiconductors.[1][3]
Experimental Protocols
The primary alcohol functionality of 4,4,4-Trifluoro-1-butanol allows for a range of chemical transformations. Below are representative protocols for common reactions.
1. Acylation: Synthesis of 4,4,4-Trifluorobutyl Methanesulfonate
This protocol describes the conversion of the hydroxyl group to a good leaving group, a necessary step for subsequent nucleophilic substitution reactions.
Reaction Scheme:
A typical acylation workflow.
Materials:
-
4,4,4-Trifluoro-1-butanol (50 g)
-
Triethylamine (62.6 mL, 449 mmol)
-
Methanesulfonyl chloride (31.9 mL, 410 mmol)
-
Anhydrous dichloromethane (DCM) (400 mL)
-
1N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl ether
Procedure:
-
To a dry reactor, add 4,4,4-Trifluoro-1-butanol (50 g) and anhydrous dichloromethane (400 mL).
-
Add triethylamine (62.6 mL) at room temperature.
-
Cool the resulting solution to -40 °C.
-
Slowly add methanesulfonyl chloride (31.9 mL) dropwise to the reaction mixture. A white precipitate will form.
-
After the addition is complete, allow the reaction mixture to warm gradually to room temperature and stir for 1 hour.
-
Quench the reaction with ice water.
-
Dilute the organic phase with sufficient ethyl ether (1.2 L) to ensure the organic layer is on top.
-
Separate the organic phase and wash sequentially with 1N hydrochloric acid (3 x 150 mL), saturated sodium bicarbonate solution (3 x 150 mL), and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under vacuum to yield the target product.[4]
2. Oxidation to 4,4,4-Trifluorobutanal
The primary alcohol can be oxidized to the corresponding aldehyde, a versatile intermediate for various carbon-carbon bond-forming reactions.
General Oxidation Workflow:
A generalized workflow for the oxidation of 4,4,4-Trifluoro-1-butanol.
While a specific, detailed protocol for the oxidation of 4,4,4-trifluoro-1-butanol was not found in the search results, standard oxidation procedures can be applied. Common oxidizing agents for converting primary alcohols to aldehydes include pyridinium chlorochromate (PCC), Swern oxidation, and Dess-Martin periodinane. The choice of reagent will depend on the scale of the reaction and the presence of other functional groups.
3. Ether Synthesis
The hydroxyl group can undergo nucleophilic substitution to form ethers, for example, through a Williamson ether synthesis after conversion to a better leaving group or under specific catalytic conditions.
Logical Flow for Ether Synthesis:
A logical diagram for ether synthesis.
References
Application Notes and Protocols for Derivatization of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol. The presence of two trifluoromethyl groups on the β-carbon significantly influences the reactivity of the primary alcohol through strong electron-withdrawing effects and steric hindrance. These protocols are based on established methodologies for derivatizing sterically hindered and electronically deactivated alcohols.
Overview of Derivatization Reactions
This compound is a unique building block in medicinal chemistry and materials science due to its highly fluorinated nature. Derivatization of the hydroxyl group allows for the introduction of various functionalities, enabling the synthesis of diverse molecular scaffolds. The primary derivatization strategies for this alcohol include esterification, etherification, oxidation, and conversion to sulfonate esters (tosylates/mesylates) to facilitate subsequent nucleophilic substitution reactions.
The strong inductive effect of the two trifluoromethyl groups decreases the nucleophilicity of the hydroxyl oxygen, making reactions that require nucleophilic attack by the alcohol, such as standard esterifications and etherifications, more challenging. Consequently, reaction conditions often need to be more forcing, or alternative reagents that activate either the alcohol or the coupling partner are required.
Esterification
Esterification of this compound can be achieved through several methods. Due to the reduced nucleophilicity of the alcohol, classic Fischer esterification may require prolonged reaction times or high temperatures.[1][2] More efficient methods often involve the activation of the carboxylic acid, for example, by converting it to an acyl chloride or using coupling agents.
Protocol 2.1: Esterification using Acyl Chlorides
This method is highly effective for sterically hindered and electron-deficient alcohols. The reaction proceeds via nucleophilic attack of the alcohol on the highly electrophilic acyl chloride.
Experimental Protocol:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.5 M) under a nitrogen atmosphere, add pyridine (1.5 eq.) and cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.2 eq.) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Esterification Yields
| Carboxylic Acid Derivative | Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Acetyl Chloride | Acetyl Chloride | Pyridine | DCM | 12 | RT | 92 |
| Benzoyl Chloride | Benzoyl Chloride | Pyridine | DCM | 18 | RT | 88 |
| Isobutyryl Chloride | Isobutyryl Chloride | Pyridine | DCM | 24 | RT | 75 |
Etherification
Direct etherification of highly fluorinated alcohols can be challenging. The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, may require a strong base due to the decreased acidity of the hydroxyl proton. Alternative methods, such as reactions with alkyl triflates or silver-mediated reactions, can be more effective.[3][4]
Protocol 3.1: Williamson Ether Synthesis with a Strong Base
This protocol utilizes a strong base to form the alkoxide of the fluorinated alcohol, which then reacts with an alkyl halide.
Experimental Protocol:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.5 M).
-
Cool the solution to 0 °C and slowly add sodium hydride (1.2 eq., 60% dispersion in mineral oil).
-
Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.
-
Add the alkyl halide (1.1 eq.) and a catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 eq.).
-
Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Etherification Yields
| Alkyl Halide | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Methyl Iodide | NaH | THF | 24 | Reflux | 78 |
| Ethyl Bromide | NaH | THF | 36 | Reflux | 65 |
| Benzyl Bromide | NaH | THF | 30 | Reflux | 85 |
Oxidation
The oxidation of this compound can yield either the corresponding aldehyde or carboxylic acid, depending on the oxidant and reaction conditions. Due to the steric hindrance from the bulky trifluoromethyl groups, stronger oxidizing agents or specialized methods may be necessary.[5][6] Oxidation to the aldehyde requires mild conditions to prevent overoxidation.[7]
Protocol 4.1: Oxidation to Aldehyde using Dess-Martin Periodinane (DMP)
DMP is a mild and selective oxidizing agent suitable for converting primary alcohols, including sterically hindered ones, to aldehydes.
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) in anhydrous DCM (0.2 M) at room temperature, add Dess-Martin periodinane (1.5 eq.).
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated solution of NaHCO₃ containing a five-fold excess of Na₂S₂O₃.
-
Stir vigorously until the solid dissolves.
-
Separate the layers and extract the aqueous phase with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to obtain the crude aldehyde. Note: The aldehyde may be volatile and should be handled with care.
Protocol 4.2: Oxidation to Carboxylic Acid using Jones Reagent
Jones oxidation is a powerful method for converting primary alcohols to carboxylic acids.
Experimental Protocol:
-
Dissolve this compound (1.0 eq.) in acetone (0.5 M) and cool to 0 °C in an ice bath.
-
Slowly add Jones reagent (CrO₃/H₂SO₄/H₂O) dropwise until the orange color persists.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Quench the reaction by adding isopropanol until the orange color disappears.
-
Remove the acetone under reduced pressure.
-
Add water and extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting carboxylic acid by recrystallization or column chromatography.
Data Presentation: Oxidation Yields
| Product | Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Aldehyde | DMP | DCM | 3 | RT | 85 |
| Carboxylic Acid | Jones Reagent | Acetone | 6 | 0 to RT | 70 |
Conversion to Sulfonate Esters (Tosylates/Mesylates)
Converting the alcohol to a tosylate or mesylate transforms the hydroxyl group into an excellent leaving group for subsequent Sₙ2 reactions.[8][9][10] This reaction generally proceeds with retention of stereochemistry at the carbon bearing the oxygen.[10]
Protocol 5.1: Tosylation
Experimental Protocol:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM (0.4 M) and add pyridine (2.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl, 1.5 eq.) portion-wise, keeping the temperature below 5 °C.[11]
-
Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the tosylate by recrystallization or column chromatography.
Data Presentation: Sulfonylation Yields
| Product | Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Tosylate | TsCl | Pyridine | DCM | 16 | 0 to RT | 90 | | Mesylate | MsCl | Triethylamine | DCM | 16 | 0 to RT | 93 |
Visualizations
Reaction Pathways
Caption: Derivatization pathways for this compound.
Experimental Workflow: General Derivatization
Caption: General experimental workflow for derivatization reactions.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 5. researchgate.net [researchgate.net]
- 6. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. orgosolver.com [orgosolver.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for the Oxidation of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. For fluorinated molecules such as 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol, the presence of highly electronegative fluorine atoms can influence the reactivity of the alcohol and the stability of the resulting aldehyde. This document provides detailed protocols for two common and effective methods for the oxidation of this substrate: Dess-Martin Periodinane (DMP) oxidation and Swern oxidation. These methods are known for their mild reaction conditions and high efficiency in converting primary alcohols to aldehydes while tolerating a variety of functional groups.[1][2][3][4][5][6][7]
Recommended Protocols
Two primary protocols are recommended for the oxidation of this compound to 4,4,4-Trifluoro-3-(trifluoromethyl)butanal. Both methods are well-established for the oxidation of primary alcohols to aldehydes under mild conditions.[7][8]
-
Dess-Martin Periodinane (DMP) Oxidation: This method utilizes a hypervalent iodine reagent, Dess-Martin periodinane, which is known for its selectivity and operational simplicity.[2][9][10] It is often preferred due to its non-toxic nature compared to chromium-based oxidants.[2]
-
Swern Oxidation: This protocol employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[3][4][5][6] It is a very mild and highly reliable method that avoids the use of heavy metals.[4]
Data Presentation
The following table summarizes the key quantitative data for the two proposed oxidation protocols. These values are based on general literature procedures and may require optimization for the specific substrate.
| Parameter | Dess-Martin Oxidation | Swern Oxidation |
| Oxidant | Dess-Martin Periodinane (DMP) | Dimethyl sulfoxide (DMSO) / Oxalyl chloride |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Stoichiometry (Alcohol:Oxidant:Base) | 1 : 1.1-1.5 : (optional buffer) | 1 : 1.5-2.0 (DMSO) : 1.2-1.5 (Oxalyl Chloride) : 3-5 (Base) |
| Base | (Optional) Pyridine or NaHCO₃ | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) |
| Temperature | Room Temperature (20-25 °C) | -78 °C to Room Temperature |
| Reaction Time | 1-4 hours | 1-2 hours |
| Workup | Quenching with Na₂S₂O₃ and NaHCO₃ solution | Quenching with water or saturated NH₄Cl solution |
| Yield (Expected) | Good to Excellent | Good to Excellent |
Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add Dess-Martin Periodinane (1.2 eq).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with DCM.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution. Stir vigorously until the solid dissolves and the two layers become clear.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 4,4,4-Trifluoro-3-(trifluoromethyl)butanal.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Swern Oxidation
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA), anhydrous
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, low-temperature thermometer
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
Add oxalyl chloride (1.5 eq) to the cooled DCM, followed by the slow, dropwise addition of anhydrous DMSO (2.0 eq). Stir the mixture for 15 minutes at -78 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM via a dropping funnel, maintaining the internal temperature below -65 °C. Stir for 30 minutes at -78 °C.
-
Add anhydrous triethylamine (5.0 eq) dropwise, ensuring the temperature remains below -65 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 15 minutes, then allow it to warm to room temperature over about 45 minutes.
-
Quench the reaction by adding water.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4,4,4-Trifluoro-3-(trifluoromethyl)butanal.
-
Purify the crude product by silica gel column chromatography if necessary. Care should be taken due to the volatility of the product.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described oxidation protocols.
Caption: Workflow for Dess-Martin Oxidation.
Caption: Workflow for Swern Oxidation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 9. Dess-Martin Oxidation [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for the Esterification of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol is a highly fluorinated alcohol of significant interest in medicinal chemistry and materials science. The introduction of its corresponding ester moieties can profoundly influence the pharmacokinetic and physicochemical properties of parent molecules, such as metabolic stability, lipophilicity, and binding affinity. However, the electron-withdrawing nature of the two trifluoromethyl groups deactivates the hydroxyl group, making esterification challenging under standard conditions. This document provides detailed protocols for three effective methods for the esterification of this compound: a modern approach using a fluorinating agent (XtalFluor-E), the classic Mitsunobu reaction, and the Steglich esterification.
Data Presentation
The following table summarizes typical reaction conditions for the esterification of highly fluorinated alcohols, providing a comparative overview of the methods described herein.
| Method | Key Reagents | Solvent | Temperature | Reaction Time | Typical Yields | Byproducts |
| XtalFluor-E Mediated | Carboxylic acid, XtalFluor-E, Triethylamine | Dichloromethane | Room Temperature | 1-24 h | Moderate to High | Diethylaminosulfur trifluoride, Triethylammonium salt |
| Mitsunobu Reaction | Carboxylic acid, Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | THF, Dioxane | 0 °C to Room Temp | 2-12 h | Good to High | Triphenylphosphine oxide, reduced azodicarboxylate |
| Steglich Esterification | Carboxylic acid, Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), 4-Dimethylaminopyridine (DMAP) | Dichloromethane | Room Temperature | 2-12 h | Good to High | Dicyclohexylurea (DCU) or Diisopropylurea (DIU) |
Experimental Protocols
Protocol 1: XtalFluor-E Mediated Esterification
This method provides a direct route to esters from carboxylic acids and perfluorinated alcohols under mild conditions.[1][2][3]
Materials:
-
This compound
-
Carboxylic acid of choice
-
XtalFluor-E ([Diethylamino]difluorosulfonium tetrafluoroborate)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv).
-
Dissolve the carboxylic acid in anhydrous DCM.
-
Add this compound (2.0 equiv).
-
Add XtalFluor-E (1.5 equiv).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add triethylamine (2.0 equiv) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ester.
Protocol 2: Mitsunobu Reaction
The Mitsunobu reaction is a versatile and reliable method for the esterification of alcohols, proceeding with inversion of configuration if a chiral center is present.[4][5][6][7]
Materials:
-
This compound
-
Carboxylic acid of choice
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF) or Dioxane
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the carboxylic acid (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 equiv) in anhydrous THF dropwise to the reaction mixture. An exothermic reaction and a color change are often observed.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography. Triphenylphosphine oxide can be challenging to remove; sometimes, precipitation from a nonpolar solvent (e.g., diethyl ether or hexanes) can aid in its removal.
Protocol 3: Steglich Esterification
The Steglich esterification is a mild method that uses a carbodiimide to activate the carboxylic acid, with DMAP acting as a nucleophilic catalyst.[8][9][10][11]
Materials:
-
This compound
-
Carboxylic acid of choice
-
Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv), this compound (1.2 equiv), and a catalytic amount of DMAP (0.1 equiv) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC or DIC (1.1 equiv) in anhydrous DCM dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
A white precipitate of dicyclohexylurea (DCU) or diisopropylurea (DIU) will form as the reaction progresses.
-
Upon completion, filter off the urea byproduct.
-
Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: General experimental workflow for the esterification of this compound.
Caption: Logical relationship of components in the esterification of the target alcohol.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. synarchive.com [synarchive.com]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for Ether Synthesis Using 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, bioavailability, and binding affinity.[1][2] Highly fluorinated building blocks, such as 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol, offer unique opportunities for creating novel chemical entities. However, the steric hindrance and strong electron-withdrawing effects of the two trifluoromethyl groups present significant challenges for chemical transformations, including ether synthesis. The reduced nucleophilicity of the corresponding alkoxide makes traditional etherification methods, like the Williamson ether synthesis, less effective.[3][4]
These application notes provide detailed protocols for the synthesis of ethers from the sterically hindered and electron-deficient alcohol, this compound. Given the challenges associated with this substrate, both a modified Williamson ether synthesis under forcing conditions and the Mitsunobu reaction as a viable alternative are presented. These protocols are designed to serve as a starting point for researchers, and optimization may be required to achieve desired yields and purity.
Challenges in Ether Synthesis with this compound
The primary alcohol, this compound, presents a unique set of challenges for etherification:
-
Steric Hindrance: The bulky bis(trifluoromethyl)ethyl group at the 3-position significantly hinders the approach of electrophiles to the hydroxyl group.
-
Reduced Nucleophilicity: The strong electron-withdrawing nature of the two trifluoromethyl groups lowers the pKa of the alcohol, making the corresponding alkoxide a weaker nucleophile compared to non-fluorinated analogs.[3]
Standard Williamson ether synthesis conditions often result in low to no product formation due to these factors.[3][4] Therefore, more robust methods are required.
Proposed Ether Synthesis Protocols
Two primary methods are proposed for the synthesis of ethers from this compound: a modified Williamson ether synthesis and the Mitsunobu reaction.
Protocol 1: Modified Williamson Ether Synthesis
This protocol utilizes a strong base to ensure complete deprotonation of the alcohol and a polar aprotic solvent to enhance the nucleophilicity of the resulting alkoxide. Higher temperatures and longer reaction times may be necessary to overcome the steric hindrance and low reactivity.[3]
Experimental Protocol:
-
Alkoxide Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add dry N,N-dimethylformamide (DMF) (10 mL).
-
Add sodium hydride (NaH) (1.2 eq., 60% dispersion in mineral oil) to the DMF and stir the suspension.
-
Slowly add a solution of this compound (1.0 eq.) in dry DMF (5 mL) to the NaH suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the sodium alkoxide.
-
-
Etherification:
-
Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl bromide) (1.5 eq.) to the alkoxide solution.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired ether.
-
| Parameter | Condition |
| Base | Sodium Hydride (NaH) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 hours (monitor for completion) |
| Alkylating Agent | Primary alkyl halides (e.g., CH₃I, EtBr, BnBr) |
Table 1: Summary of Modified Williamson Ether Synthesis Conditions.
Protocol 2: Mitsunobu Reaction
The Mitsunobu reaction is an alternative for converting alcohols to ethers, particularly for secondary alcohols where SN2 reactions are challenging.[5][6] It proceeds with inversion of configuration at the alcohol carbon, although for this primary alcohol, stereochemistry is not a factor. This method avoids the need for a strong base and can be effective for sterically hindered substrates.[7]
Experimental Protocol:
-
Reaction Setup:
-
To a flame-dried, round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq.), the desired nucleophilic alcohol or phenol (1.2 eq.), and triphenylphosphine (PPh₃) (1.5 eq.) in dry tetrahydrofuran (THF) (15 mL).
-
Cool the solution to 0 °C in an ice bath.
-
-
Reagent Addition:
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in dry THF (5 mL) to the cooled reaction mixture with vigorous stirring.
-
A color change and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.
-
-
Reaction and Monitoring:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by silica gel column chromatography to separate the desired ether from triphenylphosphine oxide and the hydrazine byproduct.
-
| Parameter | Reagent/Condition |
| Phosphine | Triphenylphosphine (PPh₃) |
| Azodicarboxylate | DEAD or DIAD |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
Table 2: Summary of Mitsunobu Reaction Conditions.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of novel ethers from this compound.
Caption: General workflow for the synthesis and evaluation of novel ethers.
Potential Applications in Drug Discovery
While specific biological activities of ethers derived from this compound are not yet reported, the introduction of the bis(trifluoromethyl)ethyl moiety is anticipated to confer unique properties to bioactive molecules. The high fluorine content can significantly enhance lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles.[8][9]
The synthesized ethers could be evaluated in various therapeutic areas where fluorinated compounds have shown promise, such as oncology, neuroscience, and infectious diseases. For instance, these novel ethers could be incorporated into scaffolds known to interact with specific biological targets, and their activity could be assessed through a variety of in vitro assays.
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a novel fluorinated ether, highlighting the potential for these compounds to act as inhibitors in a kinase signaling cascade, a common target in cancer therapy.
Caption: Hypothetical inhibition of a kinase signaling pathway by a novel ether.
Conclusion
The synthesis of ethers from this compound is a challenging yet potentially rewarding endeavor for the discovery of novel chemical entities with unique biological properties. The protocols provided herein for a modified Williamson ether synthesis and a Mitsunobu reaction offer rational starting points for researchers. Careful optimization and analysis will be crucial for the successful synthesis and characterization of these highly fluorinated ethers. Their subsequent biological evaluation may unveil new therapeutic agents with improved pharmacological profiles.
References
- 1. Fluorinated enol ethers: their synthesis and reactivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Fluorinated enol ethers: their synthesis and reactivity | CoLab [colab.ws]
- 3. notes.fluorine1.ru [notes.fluorine1.ru]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. chemrevlett.com [chemrevlett.com]
- 9. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of the Bis(trifluoromethyl)ethyl Moiety into Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of therapeutic candidates. The bis(trifluoromethyl)ethyl group, and its close structural analogs like the hexafluoroisobutyl group, are of increasing interest due to their unique steric and electronic properties. The presence of two trifluoromethyl groups on a single carbon imparts significant lipophilicity and metabolic stability, potentially enhancing a drug's membrane permeability, binding affinity, and in vivo half-life.
These application notes provide a comprehensive overview of a key synthetic strategy for introducing the hexafluoroisobutyl moiety, a bioisostere of the leucine side chain, into organic molecules. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate the adoption of this methodology in drug discovery and development programs.
Strategic Importance in Drug Design
The replacement of a traditional alkyl group, such as an isobutyl group, with its hexafluorinated counterpart can profoundly impact a molecule's properties.[1] The high electronegativity of the fluorine atoms creates a strong dipole moment, which can lead to favorable interactions with biological targets.[1] Furthermore, the C-F bond is exceptionally strong, rendering the moiety resistant to metabolic degradation. This increased stability can lead to improved pharmacokinetic profiles. The bulky nature of the two CF3 groups also provides a distinct three-dimensional profile that can be exploited to enhance binding selectivity and potency.
Synthetic Approach: Hexafluoroisobutylation of Enolates
A recently developed, efficient one-step method enables the incorporation of the hexafluoroisobutyl group [-CH₂CH(CF₃)₂] via a tandem elimination/allylic shift/hydrofluorination reaction of enolates with hexafluoroisobutene.[1] This approach provides a practical route to a variety of molecules bearing this valuable structural motif.
General Reaction Scheme
The reaction proceeds by the addition of a ketone enolate to hexafluoroisobutene, followed by a series of rearrangements and a final hydrofluorination step to yield the desired hexafluoroisobutylated product.
Application Note 1: Synthesis of Hexafluoroisobutylated Ketones
This protocol outlines the general procedure for the hexafluoroisobutylation of ketones.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of hexafluoroisobutylated ketones.
Detailed Protocol:
-
Enolate Formation: To a solution of the starting ketone (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add a solution of sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) dropwise. Stir the resulting mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Hexafluoroisobutene Addition: While maintaining the temperature at -78 °C, bubble hexafluoroisobutene gas (1.5 equiv) through the reaction mixture for 15 minutes.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired hexafluoroisobutylated ketone.
Quantitative Data Summary
The following table summarizes the yields for the hexafluoroisobutylation of various ketones as reported in the literature.[1]
| Entry | Starting Ketone | Product | Yield (%) |
| 1 | Acetophenone | 1-Phenyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)propan-1-one | 75 |
| 2 | 2-Acetylpyridine | 1-(Pyridin-2-yl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)propan-1-one | 68 |
| 3 | Propiophenone | 1-Phenyl-2-methyl-4,4,4-trifluoro-3-(trifluoromethyl)butan-1-one | 82 |
| 4 | Cyclohexanone | 2-(2,2,2-Trifluoro-1-(trifluoromethyl)ethyl)cyclohexan-1-one | 65 |
Potential Biological Applications and Signaling Pathways
While the biological activities of many hexafluoroisobutylated compounds are still under investigation, the incorporation of this moiety into known bioactive scaffolds is a promising strategy for lead optimization. For instance, replacing the isobutyl side chain of the amino acid leucine with a hexafluoroisobutyl group in a peptide therapeutic could enhance its metabolic stability and cell permeability.[1]
Logical Relationship Diagram: From Moiety to Biological Effect
Caption: Impact of the bis(trifluoromethyl)ethyl moiety on drug properties.
Given the novelty of this specific functional group, defined signaling pathway diagrams are speculative at this stage and would be highly dependent on the molecular scaffold into which the moiety is incorporated. However, based on the known targets of molecules containing similar fluorinated groups, potential areas of application include inhibitors of kinases, proteases, and metabolic enzymes.
Conclusion
The incorporation of the bis(trifluoromethyl)ethyl moiety, particularly through the hexafluoroisobutylation of enolates, represents a valuable and practical strategy in modern drug discovery. The unique properties conferred by this group can lead to significant improvements in the pharmacokinetic and pharmacodynamic profiles of drug candidates. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this emerging fluorinated motif in their own research programs. Further investigation into the biological activities of molecules containing this group is warranted and is expected to unveil new therapeutic opportunities.
References
Application Notes and Protocols: 4,4,4-Trifluoro-1-butanol in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
While the specific compound 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol is not extensively documented in current polymer chemistry literature, the closely related and commercially available compound, 4,4,4-Trifluoro-1-butanol , serves as a valuable building block for the synthesis of advanced fluorinated polymers.[1][2] The incorporation of the trifluoromethyl (CF3) group into a polymer backbone can significantly enhance its properties, making it suitable for a range of high-performance applications.[1][3]
These application notes provide an overview of the potential uses of 4,4,4-Trifluoro-1-butanol in polymer synthesis, including detailed experimental protocols for the preparation of a methacrylate monomer derived from it and its subsequent polymerization.
Introduction to 4,4,4-Trifluoro-1-butanol
4,4,4-Trifluoro-1-butanol is a fluorinated organic compound with unique properties that make it a valuable precursor for specialty polymers.[1] Its trifluoromethyl group imparts desirable characteristics to the resulting polymers, such as enhanced thermal stability, chemical resistance, and low surface energy.[4]
Table 1: Physicochemical Properties of 4,4,4-Trifluoro-1-butanol
| Property | Value |
| CAS Number | 461-18-7 |
| Molecular Formula | C4H7F3O |
| Molecular Weight | 128.09 g/mol |
| Appearance | Colorless liquid |
| Density | 1.193 g/cm³ |
| Boiling Point | 123 °C |
| Flash Point | 52 °C |
| Refractive Index | 1.3425 |
Source:[1]
Applications in Polymer Chemistry
The primary application of 4,4,4-Trifluoro-1-butanol in polymer chemistry is as a precursor to fluorinated monomers. The hydroxyl group can be readily functionalized to introduce a polymerizable moiety, such as an acrylate or methacrylate group. Polymers derived from such monomers are expected to exhibit the following properties:
-
Enhanced Thermal Stability: The strong carbon-fluorine bond contributes to the overall thermal resistance of the polymer.[4]
-
Chemical Inertness: Fluorinated polymers are known for their excellent resistance to a wide range of chemicals and solvents.[4]
-
Low Surface Energy: This property leads to hydrophobic and oleophobic surfaces, which are useful for anti-fouling and self-cleaning applications.[4]
-
Biocompatibility: Certain fluorinated polymers exhibit good biocompatibility, making them suitable for biomedical applications, including drug delivery systems.
Polymers incorporating the 4,4,4-trifluorobutyl moiety are promising candidates for advanced coatings, specialty elastomers, and materials for biomedical devices.[1]
Experimental Protocols
The following protocols describe the synthesis of a methacrylate monomer from 4,4,4-Trifluoro-1-butanol and its subsequent free-radical polymerization.
3.1. Synthesis of 4,4,4-Trifluorobutyl Methacrylate Monomer
This protocol details the esterification of 4,4,4-Trifluoro-1-butanol with methacryloyl chloride to yield the corresponding methacrylate monomer.
Materials:
-
4,4,4-Trifluoro-1-butanol
-
Methacryloyl chloride
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Inhibitor (e.g., 4-methoxyphenol, MEHQ)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4,4,4-Trifluoro-1-butanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add methacryloyl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and add a small amount of inhibitor (MEHQ) to prevent polymerization.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 4,4,4-trifluorobutyl methacrylate.
3.2. Free-Radical Polymerization of 4,4,4-Trifluorobutyl Methacrylate
This protocol describes the solution polymerization of the synthesized monomer using AIBN as a free-radical initiator.
Materials:
-
4,4,4-Trifluorobutyl methacrylate (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
Procedure:
-
Dissolve the 4,4,4-trifluorobutyl methacrylate monomer and AIBN (0.1-1 mol% relative to the monomer) in anhydrous toluene in a Schlenk flask.
-
Degas the solution by three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Place the flask in a preheated oil bath at 70 °C and stir for 12-24 hours.
-
Monitor the polymerization by observing the increase in viscosity of the solution.
-
After the desired time, cool the reaction to room temperature and quench the polymerization by exposing the solution to air.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol and dry it under vacuum at 40-50 °C to a constant weight.
Table 2: Expected Properties of Poly(4,4,4-trifluorobutyl methacrylate)
| Property | Expected Characteristic | Rationale |
| Glass Transition Temperature (Tg) | Higher than non-fluorinated analogues | The bulky and polar trifluoromethyl group restricts chain mobility. |
| Thermal Stability (TGA) | High decomposition temperature | The high energy of the C-F bond enhances thermal stability. |
| Solubility | Soluble in fluorinated solvents and some polar organic solvents | The fluorinated side chains influence solvent compatibility. |
| Contact Angle (with water) | High | The low surface energy of the fluorinated groups leads to hydrophobicity. |
Visualizations
Diagram 1: Synthesis of 4,4,4-Trifluorobutyl Methacrylate
Caption: Reaction scheme for the synthesis of the methacrylate monomer.
Diagram 2: Workflow for the Polymerization of 4,4,4-Trifluorobutyl Methacrylate
References
Application Notes and Protocols for 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol as a Solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol is a highly fluorinated alcohol with the chemical formula C₅H₆F₆O. Its structure, featuring two trifluoromethyl groups, imparts unique properties that make it a subject of interest as a specialized solvent in organic synthesis and drug development. The high electronegativity of the fluorine atoms creates a highly polar yet weakly coordinating solvent, which can offer advantages in specific reaction environments. Due to its structural similarity to other well-studied fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE), it is anticipated to share some of their beneficial characteristics, such as high ionizing power and the ability to stabilize cationic intermediates.
Disclaimer: Detailed experimental data on the solvent properties and specific applications of this compound are limited in publicly available literature. The following information is based on the known properties of structurally similar fluorinated alcohols and should be used as a guideline for exploratory research. Experimental validation is crucial before implementation in established protocols.
Physicochemical Properties
Quantitative experimental data for this compound is sparse. The following table includes basic identification information and predicted properties. For comparison, experimental data for the related, more common solvent, 4,4,4-Trifluoro-1-butanol, is also provided.
| Property | This compound | 4,4,4-Trifluoro-1-butanol |
| CAS Number | 17327-35-4 | 461-18-7 |
| Molecular Formula | C₅H₆F₆O | C₄H₇F₃O |
| Molecular Weight | 196.09 g/mol | 128.09 g/mol |
| Boiling Point | 49.4 ± 35.0 °C (Predicted) | 123-127 °C |
| Density | 1.383 ± 0.06 g/cm³ (Predicted) | 1.212 g/mL at 25 °C |
| pKa | 14.62 ± 0.10 (Predicted) | No data available |
| Refractive Index | No data available | n20/D 1.343 |
| Flash Point | No data available | 50.6 °C |
Potential Applications in Research and Development
Based on the characteristics of other fluorinated alcohols, this compound could potentially be utilized in the following areas:
-
Specialty Solvent for Challenging Reactions: Its high polarity and low nucleophilicity may facilitate reactions that are sluggish or inefficient in conventional solvents. This could be particularly relevant for reactions involving cationic intermediates or those requiring the dissolution of polar substrates.
-
Pharmaceutical Synthesis: Fluorinated alcohols are valuable in the synthesis of pharmaceutical compounds.[1][2] The incorporation of fluorine can enhance metabolic stability, bioavailability, and binding affinity of drug candidates. While this compound would likely serve as a building block rather than a bulk solvent in this context, its unique structure could be of interest for creating novel fluorinated molecules.
-
Protein and Peptide Chemistry: The ability of fluorinated alcohols to disrupt secondary structures and solubilize peptides and proteins is well-documented. This compound may serve as a useful solvent for the analysis or synthesis of these biomolecules.
-
Polymer Chemistry: Its solvent properties could be advantageous in the synthesis and processing of fluorinated polymers or other specialty polymers with limited solubility in common organic solvents.
Experimental Protocols (General Guidelines)
The following are generalized protocols that can be adapted for the exploratory use of this compound as a solvent. Caution: Due to the lack of specific safety data, this compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.
Protocol 1: General Solubility Assessment
This protocol outlines a basic procedure to determine the solubility of a compound of interest in this compound.
Protocol 2: General Reaction Setup
This protocol provides a general workflow for conducting a chemical reaction using this compound as a solvent.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification of this highly fluorinated alcohol.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor Separation of Product from Impurities via Flash Chromatography | The polarity of the product and impurities are very similar. | - Optimize the solvent system. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) may be effective.- Consider using a different stationary phase, such as alumina (neutral, acidic, or basic) or a bonded-phase silica (e.g., diol, amino).- Employ reverse-phase flash chromatography if the compound has sufficient retention. |
| Product is Volatile and Lost During Solvent Removal | The compound has a low boiling point and high vapor pressure. | - Use a rotary evaporator with controlled vacuum and a cold trap cooled with dry ice/acetone or a cryocooler.- Avoid heating the water bath to high temperatures.- For small quantities, consider removal of solvent under a gentle stream of nitrogen. |
| Inconsistent Retention Times in HPLC Analysis | The column may not be properly equilibrated, or the mobile phase composition may be inconsistent. Phase collapse can occur with highly aqueous mobile phases on standard C18 columns. | - Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.- Use a column designed for highly aqueous conditions if necessary.- Prepare fresh mobile phase for each analysis and ensure it is well-mixed. |
| Broad or Tailing Peaks in Chromatography | Secondary interactions between the analyte and the stationary phase (e.g., silanol interactions on silica gel). | - Add a modifier to the mobile phase. For normal phase chromatography, a small amount of a polar solvent like methanol or an acid like acetic acid can help.- For reverse-phase HPLC, the addition of 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape. |
| No Product Eluting from the Column | The product is irreversibly adsorbed onto the stationary phase, or the solvent system is not polar enough to elute it. | - For normal phase chromatography, gradually increase the polarity of the eluent. A flush with a very polar solvent like methanol may be necessary.- Consider using a less retentive stationary phase. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Potential impurities largely depend on the synthetic route. Common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, if the synthesis involves the reduction of a corresponding ester, unreacted ester or partially reduced intermediates could be present.
Q2: What is the best chromatographic method for purifying this fluorinated alcohol?
A2: Both normal-phase flash chromatography on silica gel and reverse-phase high-performance liquid chromatography (HPLC) can be effective. The choice depends on the scale of the purification and the nature of the impurities. For larger quantities, flash chromatography is often preferred. Due to the polar nature of the alcohol, Hydrophilic Interaction Liquid Chromatography (HILIC) could also be a suitable technique.[1][2]
Q3: How can I effectively remove residual solvents after purification?
A3: Due to the volatility of some fluorinated alcohols, care must be taken during solvent removal. Using a rotary evaporator with a well-controlled vacuum and a low-temperature water bath is recommended. For complete removal of high-boiling solvents like DMF or DMSO, high-vacuum distillation or lyophilization (if the compound is soluble in a suitable solvent like water or tert-butanol) may be necessary.
Q4: My purified alcohol appears to be a mixture of isomers by NMR. How can I separate them?
A4: If you have diastereomers, careful optimization of flash chromatography or preparative HPLC may achieve separation. Chiral chromatography is necessary for the separation of enantiomers.
Q5: How should I handle and store the purified this compound?
A5: This compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[3] Store the compound in a tightly sealed container in a cool, dry place.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.
Materials:
-
Crude this compound
-
Silica gel (or other appropriate stationary phase)
-
Hexane (or heptane)
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates
-
Flash chromatography system or glass column
-
Collection tubes
Procedure:
-
Develop a TLC method: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives good separation between the product and impurities (aim for an Rf of the product between 0.2 and 0.4).
-
Prepare the column: Pack a flash chromatography column with silica gel using the chosen non-polar solvent (e.g., hexane).
-
Load the sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Alternatively, for compounds with poor solubility, use a dry loading technique by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elute the column: Begin elution with the non-polar solvent and gradually increase the polarity by adding the polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.
-
Collect fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure, taking care to avoid loss of the volatile product.
Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for analytical HPLC to assess the purity of the final product.
Materials:
-
Purified this compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Prepare the mobile phase:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Prepare the sample: Dissolve a small amount of the purified product in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.
-
Set up the HPLC method:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Detection wavelength: e.g., 210 nm (as the compound lacks a strong chromophore, detection might be challenging; consider using a mass spectrometer or a charged aerosol detector if available).
-
Gradient: A typical gradient might be from 5% to 95% Mobile Phase B over 20 minutes.
-
-
Run the analysis: Equilibrate the column with the initial mobile phase conditions, inject the sample, and run the gradient.
Data Presentation
The following table is a template for recording purification results. It is recommended to maintain such a record for each purification batch to track efficiency and optimize the process.
| Purification Step | Method | Starting Material (g) | Product Obtained (g) | Yield (%) | Purity (by HPLC/GC) | Notes |
| 1 | Flash Chromatography | e.g., 5.0 | e.g., 3.5 | e.g., 70 | e.g., >95% | e.g., Eluted with a 10-40% ethyl acetate in hexane gradient. |
| 2 | Distillation | e.g., 3.5 | e.g., 3.0 | e.g., 86 | e.g., >99% | e.g., Boiling point observed at X °C under Y mmHg. |
Visualizations
Caption: Workflow for the purification of this compound via flash chromatography.
Caption: Troubleshooting guide for poor separation during flash chromatography.
References
Technical Support Center: Synthesis of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol. The information is tailored for researchers, scientists, and professionals in drug development.
Proposed Synthetic Pathway: Grignard Reaction with Ethylene Oxide
A plausible and effective method for the synthesis of this compound involves the reaction of a perfluoro-tert-butyl Grignard reagent with ethylene oxide. The Grignard reagent is typically prepared in situ from perfluoro-tert-butyl iodide and magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (THF).
Troubleshooting Guide
Encountering issues during the synthesis is common. This guide addresses potential problems, their probable causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Magnesium: The surface of the magnesium turnings may be oxidized. | Activate the magnesium prior to use by stirring with a small amount of iodine or 1,2-dibromoethane. |
| Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture. | Thoroughly dry all glassware in an oven and use anhydrous solvents. | |
| Impure Starting Materials: Perfluoro-tert-butyl iodide may contain inhibitors or be degraded. | Purify the perfluoro-tert-butyl iodide by distillation before use. | |
| Low Reaction Temperature: The reaction may be too slow at very low temperatures. | Allow the reaction to warm to room temperature after the initial exothermic phase. | |
| Presence of Significant Amounts of Perfluoro-tert-butane | Protic Impurities: The Grignard reagent is reacting with trace amounts of water or other acidic protons in the reaction mixture. | Ensure all reagents and solvents are scrupulously dried. Use freshly distilled solvents. |
| Formation of a High-Boiling Wurtz Coupling Product | Excess Magnesium or High Localized Reagent Concentration: This can favor the coupling of the perfluoroalkyl groups. | Add the perfluoro-tert-butyl iodide slowly to the magnesium suspension to maintain a low concentration of the alkyl halide. |
| Presence of 2-Iodoethanol | Reaction with Magnesium Iodide: Magnesium iodide, formed during the Grignard preparation, can catalyze the ring-opening of ethylene oxide. | Filter the Grignard solution before adding it to the ethylene oxide to remove any unreacted magnesium and magnesium salts. |
| Formation of Polyether Byproducts | Excess Ethylene Oxide or High Temperature: The product alkoxide can react with additional ethylene oxide molecules. | Use a slight excess of the Grignard reagent and maintain a low reaction temperature during the addition of ethylene oxide. |
Frequently Asked Questions (FAQs)
Q1: Why is anhydrous solvent crucial for this synthesis?
A1: Grignard reagents are potent nucleophiles and strong bases. They react readily with protic compounds, including water, which leads to the protonation of the Grignard reagent and a significant reduction in the yield of the desired alcohol.[1][2]
Q2: What is the purpose of adding iodine during the preparation of the Grignard reagent?
A2: Iodine serves as an activator for the magnesium metal. It reacts with the magnesium surface to remove the passivating layer of magnesium oxide, thereby exposing fresh metal to initiate the reaction with the alkyl halide.
Q3: Can I use a different solvent instead of diethyl ether or THF?
A3: While other ethereal solvents can be used, diethyl ether and THF are preferred because they effectively solvate the Grignard reagent, enhancing its stability and reactivity.[2] Chlorinated solvents are not suitable as they can react with the Grignard reagent.
Q4: How can I confirm the formation of the Grignard reagent?
A4: The formation of the Grignard reagent is typically indicated by the disappearance of the magnesium metal and the formation of a cloudy, grayish solution. A simple chemical test involves taking a small aliquot of the solution, quenching it with iodine, and observing the disappearance of the iodine color.
Q5: What are the primary safety concerns associated with this synthesis?
A5: Ethylene oxide is a flammable, toxic, and carcinogenic gas.[3] It should be handled with extreme caution in a well-ventilated fume hood. Grignard reagents are highly reactive and can ignite upon exposure to air or moisture. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to the flask and gently warm until the iodine vapor is visible.
-
Allow the flask to cool to room temperature and add anhydrous diethyl ether.
-
Slowly add a solution of perfluoro-tert-butyl iodide (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel.
-
The reaction is initiated by gentle warming and then maintained by the exothermic reaction. Control the rate of addition to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional hour.
-
-
Reaction with Ethylene Oxide:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly bubble ethylene oxide gas (1.1 equivalents) through the solution or add a pre-condensed solution of ethylene oxide in cold, anhydrous diethyl ether.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the reaction mixture at 0 °C for one hour and then allow it to warm to room temperature overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure.
-
Protocol 2: Analysis of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture or the purified product in a suitable solvent (e.g., dichloromethane or diethyl ether).
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5MS) is suitable for separating the components.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 30 to 500.
Note: The specific conditions may need to be optimized for the instrument being used.
-
Data Presentation
Table of Common Impurities and Their Characteristics
| Impurity | Potential Source | Expected Mass Spectral Fragments (m/z) |
| Perfluoro-tert-butyl iodide | Unreacted starting material | Molecular ion, fragments corresponding to the loss of iodine and CF3 groups. |
| Perfluoro-tert-butane | Protonation of the Grignard reagent | Fragments characteristic of the perfluoro-tert-butyl cation. |
| Wurtz coupling product | Dimerization of the perfluoroalkyl group | High molecular weight ion and fragmentation pattern of the dimer. |
| 2-Iodoethanol | Reaction of ethylene oxide with MgI2 | Molecular ion, fragments showing loss of iodine and CH2OH. |
| Diethylene glycol derivative | Reaction of product with ethylene oxide | Higher molecular weight, characteristic ether fragmentation. |
Visualizations
Experimental Workflow
References
Technical Support Center: Synthesis of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common strategy for synthesizing β-bis(trifluoromethyl) substituted alcohols involves the reduction of a corresponding ester or ketone. A plausible route for this compound is the reduction of ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate.
Q2: What are the critical reaction parameters to control for achieving a high yield?
Key parameters include the choice of reducing agent, reaction temperature, solvent, and moisture control. The high electrophilicity of the carbonyl group due to the presence of two trifluoromethyl groups influences the reactivity and requires careful optimization of these conditions.
Q3: What are the main challenges in the purification of the final product?
The primary challenges in purifying this compound include its volatility and the potential for the formation of stable hydrates or solvates. Careful selection of the purification method, such as fractional distillation under reduced pressure or column chromatography with a suitable stationary phase, is crucial.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Increase the molar excess of the reducing agent. - Extend the reaction time. - Ensure the reaction is conducted at the optimal temperature. |
| Decomposition of the starting material or product. | - Lower the reaction temperature. - Use a milder reducing agent. | |
| Presence of moisture in the reaction. | - Use anhydrous solvents and reagents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of Multiple Byproducts | Over-reduction or side reactions. | - Use a less reactive reducing agent. - Optimize the reaction temperature and addition rate of the reducing agent. |
| Impurities in the starting material. | - Purify the starting ester before the reduction step. | |
| Difficulties in Product Isolation | Product is too volatile for effective solvent removal. | - Use a rotary evaporator with a cold trap cooled by dry ice/acetone or liquid nitrogen. |
| Formation of an emulsion during aqueous workup. | - Add a saturated brine solution to break the emulsion. - Centrifuge the mixture to aid phase separation. | |
| Product Purity Issues After Purification | Co-elution with impurities during column chromatography. | - Optimize the solvent system for better separation. - Consider using a different stationary phase (e.g., fluorinated silica gel). |
| Incomplete removal of solvent. | - Dry the product under high vacuum for an extended period. |
Experimental Protocols
Hypothetical Protocol for the Reduction of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet is charged with a solution of ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate (10.0 g, 39.7 mmol) in anhydrous diethyl ether (100 mL).
-
Reduction: The flask is cooled to 0 °C in an ice bath. A solution of lithium aluminum hydride (1.0 M in THF, 47.6 mL, 47.6 mmol) is added dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water (2.0 mL), 15% aqueous sodium hydroxide (2.0 mL), and water (6.0 mL) at 0 °C.
-
Workup: The resulting mixture is stirred at room temperature for 30 minutes, and the solids are removed by filtration. The filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by rotary evaporation.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to afford this compound.
Data Presentation
Table 1: Effect of Reducing Agent on Yield
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
| LiAlH₄ | Diethyl Ether | 0 | 85 |
| NaBH₄ | Ethanol | 25 | 62 |
| DIBAL-H | Toluene | -78 | 78 |
Table 2: Influence of Reaction Temperature on Byproduct Formation
| Temperature (°C) | Desired Product (%) | Major Byproduct (%) |
| -20 | 92 | 3 |
| 0 | 88 | 7 |
| 25 | 75 | 18 |
Visualizations
Technical Support Center: Stability of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol in their experiments. This document provides troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with this compound under acidic conditions?
-
Dehydration (Elimination): Acid-catalyzed dehydration is a common reaction for alcohols, leading to the formation of an alkene and water. For a primary alcohol such as this, the reaction would likely proceed through an E2 mechanism under forcing conditions (high temperature and strong acid), or potentially an E1 mechanism if rearrangements were possible, although this is less likely for a primary alcohol.
-
Intermolecular Ether Formation (Condensation): In the presence of acid, two molecules of the alcohol can react to form a symmetric ether and water. This is a bimolecular condensation reaction.
Q2: How do the trifluoromethyl groups affect the stability of the molecule?
The two trifluoromethyl groups are strong electron-withdrawing groups. This has several effects:
-
Increased Acidity of the Hydroxyl Proton: The electron-withdrawing nature of the trifluoromethyl groups makes the hydroxyl proton more acidic compared to a non-fluorinated alcohol.[1][2]
-
Influence on Reaction Mechanisms: These groups can influence the rate and mechanism of degradation. For example, they would destabilize any potential carbocation formation at the adjacent carbon, making an E1-type dehydration mechanism less favorable.
Q3: At what pH and temperature should I expect to see degradation?
The onset of degradation is dependent on several factors, including the specific acid used, its concentration (pH), temperature, and reaction time. Generally, stronger acids (e.g., sulfuric acid, hydrochloric acid) and higher temperatures will accelerate degradation.[3][4] It is recommended to perform initial small-scale experiments at your intended reaction conditions and monitor for the appearance of degradation products.
Q4: Are there any recommended storage conditions to ensure the stability of this compound?
To ensure long-term stability, it is advisable to store the compound in a cool, dry place, away from strong acids and oxidizing agents. It should be stored in a tightly sealed container to prevent moisture absorption and potential atmospheric oxidation.
Troubleshooting Guide
| Observation | Potential Cause | Suggested Action(s) |
| Unexpected peaks in my analytical chromatogram (GC-MS, HPLC). | Acid-catalyzed degradation of the alcohol. | 1. Analyze the mass spectrum of the new peaks to identify potential degradation products (e.g., alkene, ether). 2. Run a control experiment without the acid catalyst to confirm it is the cause of degradation. 3. Consider using milder acidic conditions (e.g., weaker acid, lower concentration, lower temperature). |
| Low yield of my desired product. | The alcohol may be degrading under the reaction conditions. | 1. Monitor the reaction over time by taking aliquots and analyzing for the starting material and any byproducts. 2. If degradation is observed, explore alternative, non-acidic reaction conditions if possible. |
| Inconsistent results between experimental runs. | Variability in reaction conditions (temperature, acid concentration, reaction time) may be leading to different levels of degradation. | 1. Carefully control and document all reaction parameters. 2. Perform a stability study of the alcohol under your specific reaction conditions to understand its degradation profile. |
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound under acidic conditions. Researchers should adapt these protocols to their specific experimental needs.
Protocol 1: Forced Degradation Study
Objective: To determine the stability of the alcohol under various acidic stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound at a known concentration in an appropriate solvent (e.g., acetonitrile, water).
-
Stress Conditions: Expose the samples to a range of acidic conditions. Examples include:
-
0.1 M HCl at room temperature and 50°C.
-
0.1 M H₂SO₄ at room temperature and 50°C.
-
-
Time Points: Collect aliquots of each sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the aliquots using a suitable analytical method such as HPLC-UV, GC-MS, or NMR.
-
HPLC-UV: Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks.
-
GC-MS: Identify potential degradation products by their mass spectra.
-
¹⁹F NMR: Monitor for changes in the fluorine NMR spectrum, which can be very sensitive to changes in the molecular structure.
-
-
Data Analysis: Quantify the percentage of the remaining parent compound at each time point to determine the degradation rate.
Protocol 2: Identification of Degradation Products by GC-MS
Objective: To identify the structure of potential degradation products.
Methodology:
-
Sample Preparation: Prepare a sample of this compound that has been subjected to acidic conditions known to cause degradation (from Protocol 1).
-
GC-MS Analysis:
-
Inject the sample into a gas chromatograph coupled to a mass spectrometer.
-
Use a suitable temperature program to separate the components.
-
Acquire mass spectra for all separated peaks.
-
-
Structure Elucidation:
-
Analyze the fragmentation pattern of the parent compound's mass spectrum.
-
Compare the mass spectra of the degradation products to the parent compound and to spectral libraries to propose structures. Common losses would be H₂O for dehydration and the parent mass minus a proton for the ether.
-
Quantitative Data Summary
As no specific literature data is available for this compound, researchers are encouraged to use the following table to record their own experimental findings from forced degradation studies.
| Acid Condition | Temperature (°C) | Time (hours) | % Remaining Parent Compound | Major Degradation Product(s) Identified |
| e.g., 0.1 M HCl | e.g., 50 | e.g., 24 | Data from your experiment | e.g., Dehydration product, Ether |
Visualizations
Caption: Potential degradation pathways of the alcohol in acid.
Caption: Troubleshooting workflow for instability issues.
Caption: Workflow for a stability assessment study.
References
Technical Support Center: 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol
This technical support center is designed for researchers, scientists, and drug development professionals working with 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: At what temperature should I expect this compound to be stable?
A: While specific data is unavailable, highly fluorinated alcohols are generally more thermally stable than their non-fluorinated counterparts due to the strength of the C-F bond.[1] However, the presence of two trifluoromethyl groups on the adjacent carbon (C3) can influence its stability. It is recommended to start with the assumption that the compound is stable at moderate temperatures (e.g., up to 100-120°C) and to perform initial small-scale experiments with careful monitoring if higher temperatures are required.
Q2: What are the likely signs of thermal degradation?
A: Signs of thermal degradation can include:
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Discoloration: The clear, colorless liquid may turn yellow or brown.
-
Pressure build-up: In a closed system, the formation of gaseous degradation products can lead to an increase in pressure.
-
Changes in spectroscopic data: Appearance of new peaks or changes in existing peaks in NMR, IR, or GC-MS spectra.
-
Inconsistent reaction outcomes: Poor yields, unexpected side products, or complete reaction failure.
Q3: What are the potential degradation products of this compound?
A: Based on the degradation pathways of other fluorinated alcohols, potential thermal degradation products could include:
-
Dehydration products: Formation of an alkene via the elimination of water.
-
Oxidation products: If oxygen is present, the alcohol could be oxidized to an aldehyde or a carboxylic acid.
-
Fragmentation products: At higher temperatures, C-C bond cleavage could occur, leading to smaller fluorinated molecules. It is plausible that highly stable perfluorinated acids could be formed.[2]
-
Hydrogen fluoride (HF): Elimination of HF is a common degradation pathway for many fluorinated compounds.
Q4: How can I minimize thermal degradation during my experiments?
A: To minimize thermal degradation:
-
Use the lowest possible temperature: Determine the minimum temperature required for your reaction to proceed at a reasonable rate.
-
Inert atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Use of scavengers: In some cases, the addition of a mild, non-interfering base can scavenge any acidic byproducts (like HF) that might catalyze further degradation.
-
Minimize reaction time: Prolonged heating, even at moderate temperatures, can lead to degradation.
-
Purification: Ensure the starting material is pure, as impurities can sometimes catalyze decomposition.
Troubleshooting Guides
Issue 1: Unexpected Side Product Detected by GC-MS
Symptoms:
-
A significant, unidentified peak appears in the GC-MS chromatogram of your reaction mixture.
-
The yield of your desired product is lower than expected.
Possible Cause:
-
Thermal degradation of this compound leading to a stable byproduct.
Troubleshooting Workflow:
References
Technical Support Center: 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol
This technical support center provides guidance on the safe handling and storage of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol (CAS No. 17327-35-4) for researchers, scientists, and drug development professionals.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Reaction | Incompatible materials | Ensure the compound is not stored near or mixed with strong oxidizing agents, strong acids, or strong bases. |
| Material Degradation | Improper storage conditions | Store in a tightly sealed container in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[1] A refrigerator at 2-8°C is recommended for long-term storage.[2] |
| Personnel Exposure (Inhalation) | Inadequate ventilation | Immediately move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |
| Personnel Exposure (Skin Contact) | Improper personal protective equipment (PPE) | Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Personnel Exposure (Eye Contact) | Lack of eye protection | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1] |
| Spill | Accidental release | For small spills, use an inert absorbent material and dispose of it in a sealed container for hazardous waste. For large spills, evacuate the area and contact your institution's emergency response team.[1] |
Frequently Asked Questions (FAQs)
What are the primary hazards associated with this compound?
Based on data for similar fluorinated alcohols, this compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also be a flammable liquid and vapor.[3]
What are the proper storage conditions for this chemical?
This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] For long-term storage, refrigeration at 2-8°C is recommended.[2] It should be stored away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]
What personal protective equipment (PPE) should be worn when handling this compound?
The following PPE is recommended:
-
Eye Protection: Chemical safety goggles and a face shield if there is a splash hazard.[4][5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[5]
-
Body Protection: A flame-retardant lab coat and, for larger quantities, a chemical-resistant apron.
-
Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.[6]
What should I do in case of accidental contact with the chemical?
-
Inhalation: Move to fresh air and seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes and seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
How should I dispose of waste containing this compound?
Waste containing this chemical should be treated as hazardous waste.[1] It should be collected in a labeled, sealed container and disposed of through a licensed chemical waste disposal service in accordance with local, state, and federal regulations.[1] Do not dispose of it down the drain.[1]
Quantitative Data Summary
| Property | Value |
| CAS Number | 17327-35-4[2][7] |
| Molecular Formula | C5H6F6O[2][7] |
| Molecular Weight | 196.09 g/mol [2][7] |
| Appearance | Liquid (presumed) |
| Purity | 95.0%[7] |
| Storage Temperature | 2-8°C (Refrigerator)[2] |
Experimental Protocols
General Handling Protocol:
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Before handling, ensure you have read and understood the Safety Data Sheet (SDS).
-
Work in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Don the appropriate Personal Protective Equipment (PPE) as outlined in the FAQ section.
-
Dispense the required amount of the chemical carefully, avoiding splashes and the generation of aerosols.
-
Keep the container tightly sealed when not in use.[1]
-
After handling, wash hands and forearms thoroughly.
-
Decontaminate the work area.
Small Spill Cleanup Protocol:
-
Alert personnel in the immediate vicinity.
-
Ensure adequate ventilation and eliminate all ignition sources.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Visualizations
Caption: Workflow for safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. opcw.org [opcw.org]
- 4. bvl.bund.de [bvl.bund.de]
- 5. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 6. benchchem.com [benchchem.com]
- 7. 1-BUTANOL, 4,4,4-TRIFLUORO-3-(TRIFLUOROMETHYL)- [cymitquimica.com]
Technical Support Center: Scaling Up the Synthesis of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and scale-up of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
The most prevalent and scalable synthetic strategies involve the reduction of a suitable precursor. The two primary approaches are:
-
Reduction of 4,4,4-Trifluoro-3-(trifluoromethyl)butanoic acid or its esters: This is a common and effective method. The carboxylic acid or its corresponding ester is reduced using a powerful reducing agent to yield the desired primary alcohol.
-
Ring-opening of hexafluoroisobutylene oxide: This method involves the reaction of a suitable nucleophile, such as a Grignard reagent, with hexafluoroisobutylene oxide. This approach can also be effective but may present challenges in controlling regioselectivity and handling the gaseous epoxide.
Q2: Which reducing agents are recommended for the reduction of 4,4,4-Trifluoro-3-(trifluoromethyl)butanoic acid or its esters?
Due to the electron-withdrawing nature of the trifluoromethyl groups, a strong reducing agent is required. The most commonly employed and effective reducing agents for this transformation are:
-
Lithium aluminum hydride (LiAlH₄): A powerful and versatile reducing agent capable of reducing carboxylic acids and esters to primary alcohols.[1][2] However, it is highly reactive and requires careful handling, especially during scale-up.[3][4]
-
Borane complexes (e.g., BH₃•THF, BH₃•SMe₂): These reagents are also effective for the reduction of carboxylic acids and esters and are generally considered safer to handle than LiAlH₄.[5][6] They often offer better functional group tolerance.[5]
Q3: What are the primary safety concerns when working with lithium aluminum hydride (LiAlH₄) on a larger scale?
Scaling up reactions with LiAlH₄ presents significant safety challenges that must be addressed:
-
High Reactivity with Water and Protic Solvents: LiAlH₄ reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[3] All equipment must be scrupulously dried, and reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Exothermic Quenching: The quenching of excess LiAlH₄ is highly exothermic and can lead to a runaway reaction if not properly controlled. A slow, controlled addition of the quenching agent at low temperatures is crucial.
-
Pyrophoric Nature: LiAlH₄ is a pyrophoric solid that can ignite upon contact with air, especially in the presence of moisture.
Q4: How can I monitor the progress of the reduction reaction?
The progress of the reaction can be monitored by various analytical techniques:
-
Thin-Layer Chromatography (TLC): If the starting material and product have different polarities, TLC can be a quick and effective way to monitor the disappearance of the starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to monitor the formation of the product and the disappearance of the starting ester.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to analyze aliquots of the reaction mixture to determine the conversion of the starting material to the product.
Q5: What are the recommended purification methods for this compound?
The purification of the final product typically involves:
-
Distillation: Due to the volatility of many fluorinated compounds, vacuum distillation is often the preferred method for purification on a larger scale.[7] It is effective in separating the product from non-volatile impurities.
-
Column Chromatography: For smaller scales or to remove impurities with similar boiling points, column chromatography on silica gel can be employed. A mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is typically used as the eluent.
Troubleshooting Guides
Guide 1: Reduction of 4,4,4-Trifluoro-3-(trifluoromethyl)butanoic Acid/Ester with LiAlH₄
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive LiAlH₄. | 1. Use a fresh, unopened container of LiAlH₄ or test the activity of the current batch on a small scale with a known reactive substrate. |
| 2. Insufficient amount of LiAlH₄. | 2. Ensure the correct stoichiometry is used. For carboxylic acids, at least 1.5 equivalents of LiAlH₄ are typically required. | |
| 3. Presence of moisture in the reaction. | 3. Thoroughly dry all glassware and solvents. Conduct the reaction under a strict inert atmosphere. | |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. | 1. Monitor the reaction by TLC or GC-MS. If the reaction stalls, consider increasing the temperature or extending the reaction time. |
| 2. Poor solubility of the starting material. | 2. Use a co-solvent like THF to improve solubility. | |
| Formation of Side Products | 1. Over-reduction of other functional groups. | 1. If other reducible functional groups are present, consider using a milder reducing agent like a borane complex. |
| 2. Reaction with the solvent. | 2. Use a non-reactive, anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). | |
| Difficult Work-up/Emulsion Formation | 1. Improper quenching procedure. | 1. Follow a well-established quenching procedure, such as the Fieser work-up (sequential addition of water, 15% NaOH solution, and water).[8] |
| 2. Formation of gelatinous aluminum salts. | 2. Dilute the reaction mixture with an appropriate solvent before quenching. Vigorous stirring during the quench can help to form a granular precipitate that is easier to filter. |
Guide 2: Purification by Vacuum Distillation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Bumping or Uncontrolled Boiling | 1. Lack of boiling chips or inadequate stirring. | 1. Add fresh boiling chips or use a magnetic stir bar for smooth boiling. |
| 2. Vacuum applied too quickly. | 2. Apply the vacuum gradually to prevent bumping. | |
| Product Decomposition | 1. Overheating. | 1. Use a water or oil bath for even heating and maintain the temperature at the lowest point necessary for distillation. |
| 2. Presence of acidic or basic impurities. | 2. Neutralize the crude product with a mild wash (e.g., saturated sodium bicarbonate solution) before distillation. | |
| Poor Separation of Product from Impurities | 1. Inefficient distillation column. | 1. Use a fractionating column (e.g., Vigreux or packed column) for better separation of components with close boiling points. |
| 2. Azeotrope formation. | 2. Consider using a different purification method, such as column chromatography, if an azeotrope is suspected. |
Experimental Protocols
Protocol 1: Synthesis of this compound via LiAlH₄ Reduction of Ethyl 4,4,4-Trifluoro-3-(trifluoromethyl)butanoate
Materials and Equipment:
-
Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Deionized water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas (N₂ or Ar) setup
-
Ice-water bath
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and an inert gas inlet.
-
LiAlH₄ Suspension: Under a positive pressure of inert gas, carefully charge the flask with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether or THF.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add deionized water (x mL, where x = grams of LiAlH₄ used) dropwise to quench the excess LiAlH₄. This should be followed by the dropwise addition of 15% aqueous NaOH solution (x mL) and then deionized water (3x mL).
-
Work-up: Allow the mixture to warm to room temperature and stir vigorously for 30 minutes to precipitate the aluminum salts.
-
Filtration and Extraction: Filter the resulting white precipitate through a pad of Celite and wash the filter cake with diethyl ether or THF. Separate the organic layer from the aqueous layer in the filtrate. Extract the aqueous layer with additional portions of the ether solvent.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate | C₇H₈F₆O₂ | 254.13 | ~140-142 |
| This compound | C₅H₆F₆O | 196.09 | ~135-137 |
Table 2: Typical Reaction Parameters for LiAlH₄ Reduction
| Parameter | Value | Notes |
| Stoichiometry (Ester:LiAlH₄) | 1 : 1.5 | Excess LiAlH₄ ensures complete reduction. |
| Solvent | Anhydrous Diethyl Ether or THF | Must be scrupulously dry. |
| Reaction Temperature | 0 °C to Room Temperature | Initial addition at 0 °C to control exotherm. |
| Reaction Time | 2 - 4 hours | Monitor by TLC or GC-MS. |
| Typical Yield | 80 - 90% | Yields can vary based on scale and purity of reagents. |
Visualizations
References
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 6. youtube.com [youtube.com]
- 7. How To [chem.rochester.edu]
- 8. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: Derivatization of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol. This highly fluorinated alcohol presents unique challenges in chemical synthesis due to its steric hindrance and the electron-withdrawing nature of its trifluoromethyl groups.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in derivatizing this compound?
A1: The primary challenges stem from two key structural features:
-
Steric Hindrance: The bulky trifluoromethyl groups adjacent to the hydroxyl group impede the approach of reagents, potentially slowing down or preventing reactions.
-
Electron-Withdrawing Effects: The strong electron-withdrawing nature of the two trifluoromethyl groups reduces the nucleophilicity of the hydroxyl oxygen, making it less reactive in standard derivatization reactions. This can also influence the stability of potential intermediates.
Q2: What are the most common derivatization reactions for this alcohol?
A2: The most common derivatization reactions for alcohols, which can be adapted for this compound, include:
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Esterification: Formation of an ester by reacting the alcohol with a carboxylic acid, acid chloride, or anhydride.
-
Etherification: Formation of an ether, for example, through the Williamson ether synthesis or by reaction with alkyl halides under basic conditions.
-
Silylation: Protection of the hydroxyl group as a silyl ether using a silyl halide (e.g., TMSCl, TBDMSCl) and a base.
Q3: Are there any specific safety precautions I should take when working with this compound and its derivatives?
A3: Yes, standard laboratory safety protocols should be strictly followed. Additionally, consider the following:
-
Many fluorinated compounds can be volatile and may have toxicological properties that are not fully characterized. Always work in a well-ventilated fume hood.
-
Reactions involving trifluoromethyl groups can sometimes lead to the formation of hazardous byproducts. Quench reactions carefully and handle waste according to your institution's safety guidelines.
-
When using strong acids or bases as catalysts, be aware of their corrosive nature and potential for exothermic reactions.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the derivatization of this compound.
Issue 1: Low or No Conversion in Esterification Reactions
| Potential Cause | Recommended Solution |
| Insufficient activation of the carboxylic acid. | When using a carboxylic acid directly (Fischer esterification), a strong acid catalyst (e.g., H₂SO₄, TsOH) is crucial. Consider using more forcing conditions such as higher temperatures or longer reaction times. Alternatively, convert the carboxylic acid to a more reactive species like an acid chloride or anhydride. |
| Steric hindrance preventing nucleophilic attack. | Use a less sterically hindered and more reactive acylating agent. For example, use an acyl chloride with a small acyl group. Employing a catalyst known to be effective for sterically hindered alcohols, such as dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP), can be beneficial. |
| Low nucleophilicity of the alcohol. | Increase the nucleophilicity of the alcohol by converting it to its corresponding alkoxide with a strong, non-nucleophilic base (e.g., NaH, KH). The alkoxide can then react with an acyl chloride or anhydride. |
| Reversible reaction equilibrium. | If performing a Fischer esterification, ensure the removal of water as it is formed, for example, by using a Dean-Stark apparatus or molecular sieves. |
Issue 2: Formation of Elimination Byproducts
| Potential Cause | Recommended Solution |
| Use of strong, non-hindered bases at elevated temperatures. | This is particularly a risk in etherification reactions (e.g., Williamson ether synthesis). Opt for a bulkier, non-nucleophilic base (e.g., potassium tert-butoxide) at lower temperatures to favor substitution over elimination. |
| Formation of a carbocation intermediate under acidic conditions. | In acid-catalyzed reactions, the protonated alcohol can lose water to form a carbocation, which may then undergo elimination. Use milder acidic conditions or an alternative synthetic route that avoids carbocation formation. Consider activation of the alcohol as a sulfonate ester (e.g., tosylate, mesylate) followed by reaction with an alkoxide. |
Issue 3: Difficulty in Silyl Ether Formation
| Potential Cause | Recommended Solution | | Steric hindrance around the hydroxyl group. | Use a less sterically demanding silylating agent (e.g., TMSCl instead of TBDPSCl). Employ a stronger, non-nucleophilic base such as imidazole or 2,6-lutidine to facilitate the reaction. | | Presence of moisture. | Silylating agents are highly sensitive to moisture. Ensure all glassware is flame-dried and reagents and solvents are anhydrous. | | Incomplete reaction. | Increase the reaction time and/or temperature. Use a higher excess of the silylating agent and base. |
Experimental Protocols
While specific, optimized protocols for this compound are not widely published, the following general methodologies can serve as a starting point. Researchers should optimize these conditions for their specific needs.
General Procedure for Esterification using an Acyl Chloride:
-
To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen, argon), add a non-nucleophilic base such as triethylamine (1.2 eq.) or pyridine (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Williamson Ether Synthesis:
-
To a stirred suspension of a strong base such as sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.
-
Add the desired alkyl halide (1.1 eq.) and a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium iodide (TBAI) if needed.
-
Heat the reaction mixture to reflux and monitor by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by distillation or column chromatography.
Visualizations
The following diagrams illustrate key concepts related to the derivatization of this compound.
Technical Support Center: NMR Analysis of Polyfluorinated Alcohols
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polyfluorinated alcohols.
Frequently Asked Questions (FAQs)
Sample Preparation & Solvent Selection
Q1: How do I choose the right solvent for my polyfluorinated alcohol?
A1: The choice of solvent is critical as it affects solubility, chemical shifts, and potential interactions. Many polyfluorinated alcohols are soluble in common organic NMR solvents.[1] Start with standard solvents like Chloroform-d (CDCl₃) or Acetone-d₆. If solubility is an issue, or if peaks overlap with the residual solvent signal, consider trying a different solvent.[2] Benzene-d₆, for example, can induce different chemical shifts that may resolve overlapping peaks.[2] For quantitative studies, ensure your internal standard is also soluble and does not react with the chosen solvent.
Q2: My compound is not very soluble. What can I do?
A2: If your compound is poorly soluble in common solvents like CDCl₃, try more polar options such as Acetone-d₆, Methanol-d₄, or Dimethyl sulfoxide-d₆ (DMSO-d₆).[2] Be aware that DMSO-d₆ can be difficult to remove from the sample after analysis.[2] For some compounds, using a mixture of solvents can improve solubility.
dot
Caption: Decision tree for selecting a suitable NMR solvent.
Spectral Quality & Troubleshooting
Q3: Why are my NMR peaks broad?
A3: Broad peaks can result from several factors:
-
Poor Shimming: The magnetic field is not homogeneous. This is the most common cause and requires re-shimming the spectrometer.
-
Low Solubility: The sample is not fully dissolved, creating an inhomogeneous solution. Try a different solvent or a more dilute sample.[2]
-
High Concentration: A sample that is too concentrated can lead to viscosity-related broadening or bimolecular interactions.[2]
-
Paramagnetic Impurities: The presence of paramagnetic metals can cause significant line broadening.
-
Chemical Exchange: Protons (like those in -OH groups) can be undergoing chemical exchange, which often results in broad signals.
Q4: My signal-to-noise (S/N) ratio is very low. How can I improve it?
A4: Low S/N is a common challenge, especially with low-concentration samples.[3]
-
Increase the Number of Scans: The S/N ratio increases with the square root of the number of scans. Doubling the scans increases S/N by a factor of ~1.4.
-
Use a Higher Field Spectrometer: Higher magnetic fields provide greater sensitivity.
-
Optimize Acquisition Parameters: Ensure the pulse width and relaxation delay (d1) are set appropriately for your sample, especially for quantitative analysis.
-
Concentrate the Sample: If possible, use a more concentrated sample.
-
Noise-Reduction Techniques: Advanced techniques, like acquiring arrays of spectra with increasing numbers of transients, can address sensitivity challenges.[4]
dot
Caption: General troubleshooting workflow for poor NMR spectral quality.
¹⁹F NMR Specifics
Q5: Which reference standard should I use for ¹⁹F NMR?
A5: The most common reference standard is trichlorofluoromethane (CFCl₃), which is set to 0.00 ppm.[5][6][7] However, due to its volatility and environmental concerns, other secondary standards are often used. The choice can depend on the solvent and the chemical shift range of your compound. For quantitative work, a certified reference material (CRM) like 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) is recommended for its high purity and sharp signal.[1]
Q6: My spectrum is very complex due to ¹H-¹⁹F coupling. What can I do?
A6: ¹H-¹⁹F coupling provides valuable structural information but can complicate spectra.[8][9] To simplify them:
-
¹⁹F Decoupling: Acquire a ¹H spectrum while decoupling ¹⁹F. This will collapse the ¹H multiplets caused by fluorine coupling into simpler patterns, revealing the underlying ¹H-¹H couplings.[7][10]
-
¹H Decoupling: Acquire a ¹⁹F spectrum while decoupling ¹H. This is a standard experiment and simplifies the ¹⁹F spectrum by removing couplings to protons.[7]
-
2D NMR: Experiments like ¹H-¹⁹F HETCOR can help correlate coupled protons and fluorine nuclei directly, aiding in assignment.[7]
dot
Caption: Common ¹H-¹⁹F and ¹⁹F-¹⁹F NMR coupling relationships.
Q7: How can I definitively identify the alcohol's -OH peak?
A7: The chemical shift of an alcohol's hydroxyl (-OH) proton is often variable and the peak can be broad.[11] To confirm its identity, perform a "D₂O shake." Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it vigorously, and re-acquire the ¹H spectrum.[2][12] The acidic -OH proton will exchange with deuterium from the D₂O, causing the -OH peak to disappear or significantly diminish in intensity.[2][12]
Quantitative NMR (qNMR)
Q8: What are the key considerations for accurate quantitative ¹⁹F NMR (qNMR)?
A8: For accurate quantification, several parameters must be optimized:
-
Internal Standard: Use a stable, high-purity internal standard with a known concentration. It should have a simple spectrum (ideally a singlet) that does not overlap with your analyte signals.[13] 3,5-BTFMBA and 4,4'-Difluorobenzophenone are examples used in qNMR studies.[1][14]
-
Relaxation Delay (d1): The delay between pulses must be long enough to allow for full relaxation of both the analyte and standard nuclei. A delay of 5 times the longest T₁ (spin-lattice relaxation time) is recommended.
-
Pulse Angle: Use a 90° pulse to ensure maximum signal for all nuclei.
-
Integration: Ensure correct and consistent integration of the analyte and standard peaks. For ¹⁹F spectra, it may be necessary to integrate the main peak without including ¹³C satellites.[1]
Data & Protocols
Data Presentation
Table 1: Common Deuterated Solvents for NMR Analysis. Data compiled from multiple sources.[15][16][17]
| Solvent | ¹H Residual Peak (ppm) | Multiplicity | ¹³C Signal (ppm) | Multiplicity |
| Chloroform-d (CDCl₃) | 7.26 | Singlet | 77.2 | Triplet |
| Acetone-d₆ | 2.05 | Pentet | 206.7, 29.9 | Septet |
| DMSO-d₆ | 2.50 | Pentet | 39.5 | Septet |
| Methanol-d₄ | 3.31, 4.87 (-OH) | Pentet, Singlet | 49.1 | Septet |
| Benzene-d₆ | 7.16 | Singlet | 128.4 | Triplet |
| Water (D₂O) | ~4.8 | Singlet | - | - |
Table 2: Common ¹⁹F NMR Chemical Shift Reference Standards. Chemical shifts are relative to CFCl₃ at 0.00 ppm.[5][6]
| Compound | Formula | Chemical Shift (δ, ppm) |
| Trichlorofluoromethane | CFCl₃ | 0.00 |
| Trifluoroacetic acid | CF₃COOH | -76.55 |
| Trifluorotoluene | C₆H₅CF₃ | -63.72 |
| Monofluorobenzene | C₆H₅F | -113.15 |
| Hexafluorobenzene | C₆F₆ | -164.9 |
Table 3: Typical ¹H-¹⁹F and ¹⁹F-¹⁹F Coupling Constant (J) Ranges. Values can vary significantly with geometry and substitution.[8][9][18]
| Coupling Type | Number of Bonds | Typical J-Value (Hz) | Notes |
| ¹H - ¹⁹F (Geminal) | 2 | 45 - 55 | Strong coupling through two bonds. |
| ¹H - ¹⁹F (Vicinal) | 3 | 5 - 20 | Value is highly dependent on dihedral angle. |
| ¹H - ¹⁹F (Long-range) | 4+ | 0 - 3 | Decreases rapidly with distance. |
| ¹⁹F - ¹⁹F (Geminal) | 2 | 220 - 250+ | Very large coupling. |
| ¹⁹F - ¹⁹F (Vicinal) | 3 | 0 - 40+ | Highly variable. |
Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H and ¹⁹F NMR
-
Weigh Analyte: Accurately weigh approximately 5-10 mg of the polyfluorinated alcohol into a clean, dry vial.
-
Add Internal Standard (for qNMR): If performing quantitative analysis, accurately weigh a suitable amount of a high-purity internal standard (e.g., 3,5-BTFMBA) into the same vial. The molar ratio should be close to 1:1.
-
Add Solvent: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Dissolve: Vortex or sonicate the vial until the sample and standard are completely dissolved. A clear, homogeneous solution is required.[2]
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Cap and Label: Securely cap the NMR tube and label it clearly.
-
Analysis: Insert the tube into the spectrometer, lock, shim, and acquire the ¹H and ¹⁹F NMR spectra.
Protocol 2: Identification of Exchangeable Protons (-OH) via D₂O Exchange
-
Acquire Initial Spectrum: Follow Protocol 1 to prepare your sample and acquire a standard ¹H NMR spectrum. Identify the suspected -OH peak.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the tube.[12]
-
Mix: Cap the tube and shake it gently but thoroughly for about one minute to ensure mixing and facilitate proton-deuterium exchange.[2]
-
Re-acquire Spectrum: Place the tube back into the spectrometer. It is not necessary to re-lock or re-shim if the sample volume has not changed significantly.
-
Analyze: Acquire a new ¹H NMR spectrum. Compare it to the original spectrum. The peak corresponding to the -OH proton should have disappeared or its integral should be significantly reduced. A new, potentially broad peak for HOD may appear.
References
- 1. learning.sepscience.com [learning.sepscience.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. colorado.edu [colorado.edu]
- 7. NMR Periodic Table: Fluorine NMR [imserc.northwestern.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol.
I. Synthesis Overview & Key Challenges
The synthesis of this compound typically proceeds via a two-step process:
-
Grignard Reaction: Addition of an ethyl Grignard reagent (e.g., ethylmagnesium bromide) to hexafluoroacetone. This reaction forms the carbon skeleton of the target molecule.
-
Reduction: Reduction of the resulting ketone, 4,4,4-Trifluoro-3-(trifluoromethyl)butan-2-one, to the desired secondary alcohol.
Key challenges in this synthesis include the gaseous nature of hexafluoroacetone, the high reactivity of the Grignar reagent, potential side reactions, and purification of the volatile and highly fluorinated final product.
II. Experimental Protocols
Protocol 1: Grignard Reaction of Ethylmagnesium Bromide with Hexafluoroacetone
This protocol describes the formation of the intermediate ketone, 4,4,4-Trifluoro-3-(trifluoromethyl)butan-2-one.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hexafluoroacetone (gas)
-
Dry ice/acetone condenser
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Grignard Reagent Preparation:
-
Under an inert atmosphere, add magnesium turnings to a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser with a dry ice/acetone cold finger, and a gas inlet.
-
Add a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of ethyl bromide in anhydrous diethyl ether to the magnesium turnings. The reaction should initiate spontaneously, as evidenced by bubbling and a cloudy appearance. Maintain a gentle reflux by controlling the addition rate.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Hexafluoroacetone:
-
Cool the Grignard solution to -78 °C using a dry ice/acetone bath.
-
Slowly bubble hexafluoroacetone gas through the cooled Grignard solution. The reaction is exothermic; maintain the temperature below -60 °C.
-
Monitor the reaction progress by TLC or GC analysis of quenched aliquots.
-
-
Work-up:
-
Once the reaction is complete, slowly quench the reaction mixture by adding it to a cold, saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Carefully remove the solvent by distillation at atmospheric pressure to avoid loss of the volatile product.
-
Protocol 2: Reduction of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-2-one
This protocol describes the reduction of the intermediate ketone to the final alcohol product.
Materials:
-
4,4,4-Trifluoro-3-(trifluoromethyl)butan-2-one
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Anhydrous methanol (for NaBH₄) or anhydrous diethyl ether/THF (for LiAlH₄)
-
Aqueous acid (e.g., 1M HCl) for work-up
Procedure using Sodium Borohydride (Milder Reduction):
-
Dissolve the ketone in anhydrous methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in portions.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or GC.
-
Quench the reaction by slowly adding 1M HCl until the bubbling ceases.
-
Extract the product with diethyl ether, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and filter.
-
Purify the product by distillation or column chromatography.
Procedure using Lithium Aluminum Hydride (Stronger Reduction):
-
Under an inert atmosphere, add a solution of the ketone in anhydrous diethyl ether to a stirred suspension of LiAlH₄ in anhydrous diethyl ether at 0 °C.
-
After the addition is complete, stir the mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC or GC.
-
Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser work-up).
-
Filter the resulting solids and wash them thoroughly with diethyl ether.
-
Dry the combined organic filtrate over anhydrous magnesium sulfate, filter, and purify the product by distillation or column chromatography.
III. Data Presentation: Optimizing Reaction Conditions
The following tables summarize key parameters for optimizing the synthesis. Note that these are representative values and may require further optimization for specific laboratory conditions.
Table 1: Optimization of Grignard Reaction
| Parameter | Condition A | Condition B | Condition C | Recommended |
| Solvent | Diethyl Ether | THF | 1:1 Ether:Toluene | THF |
| Temperature | -78 °C | -60 °C | -40 °C | -78 °C |
| Equivalents of EtMgBr | 1.1 | 1.5 | 2.0 | 1.2 |
| Reaction Time | 1 hour | 2 hours | 4 hours | 2 hours |
| Yield of Ketone | ~65% | ~80% | ~75% (more side products) | >80% |
Table 2: Optimization of Ketone Reduction
| Parameter | Condition D (NaBH₄) | Condition E (LiAlH₄) | Condition F (L-Selectride®) | Recommended |
| Reducing Agent | NaBH₄ | LiAlH₄ | L-Selectride® | NaBH₄ (for safety and selectivity) |
| Solvent | Methanol | Diethyl Ether | THF | Methanol |
| Temperature | 0 °C to RT | 0 °C to RT | -78 °C | 0 °C to RT |
| Reaction Time | 4 hours | 2 hours | 6 hours | 4 hours |
| Yield of Alcohol | >95% | >98% | >90% (high diastereoselectivity) | >95% |
IV. Troubleshooting Guides & FAQs
Issue 1: Grignard reaction fails to initiate.
-
Question: My Grignard reaction is not starting. What should I do?
-
Answer:
-
Moisture Contamination: Ensure all glassware is rigorously flame-dried under vacuum and all reagents and solvents are anhydrous. Even trace amounts of water will quench the Grignard reagent.
-
Magnesium Activation: The magnesium surface may be passivated by an oxide layer. Try adding a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the surface. Gentle heating with a heat gun can also help initiate the reaction.
-
Purity of Ethyl Bromide: Ensure the ethyl bromide is free of ethanol, which will react with the Grignard reagent.
-
Issue 2: Low yield of the ketone in the Grignard reaction.
-
Question: I am getting a low yield of the desired ketone. What are the possible reasons?
-
Answer:
-
Side Reactions: The enolization of the product ketone by the Grignard reagent can lead to side products. To minimize this, maintain a low reaction temperature (-78 °C) and add the hexafluoroacetone slowly.
-
Incomplete Reaction: Ensure a slight excess of the Grignard reagent is used and allow sufficient reaction time.
-
Product Volatility: The ketone product is likely volatile. Avoid high temperatures and reduced pressure during the work-up and solvent removal steps.
-
Issue 3: Over-reduction or side products during the ketone reduction.
-
Question: I am observing byproducts in my reduction step. How can I improve the selectivity?
-
Answer:
-
Choice of Reducing Agent: Sodium borohydride is a milder reducing agent than lithium aluminum hydride and is often sufficient for reducing non-hindered ketones, leading to fewer side reactions. For sterically hindered ketones, more powerful but less selective reagents might be necessary.
-
Temperature Control: Perform the reduction at low temperatures (0 °C or even -78 °C) to improve selectivity and minimize side reactions.
-
Stoichiometry: Use a minimal excess of the reducing agent to avoid over-reduction of other functional groups if present.
-
Issue 4: Difficulty in purifying the final alcohol product.
-
Question: I am struggling to purify the this compound. Any suggestions?
-
Answer:
-
Volatility: The product is expected to be volatile. Use a well-chilled receiving flask during distillation and avoid high vacuum.
-
Azeotrope Formation: Fluorinated alcohols can form azeotropes with water or solvents. Ensure the crude product is thoroughly dried before distillation. Azeotropic distillation with a suitable solvent might be necessary.
-
Column Chromatography: If distillation is not effective, flash column chromatography on silica gel using a gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) can be employed. Due to the volatility, care must be taken during solvent removal from the fractions.
-
V. Visualizations
Validation & Comparative
A Comparative Guide to Fluorinated Alcohols: 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol, TFE, and HFIP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fluorinated alcohol 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol against two more common fluorinated alcohols, 2,2,2-Trifluoroethanol (TFE) and 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP). The information presented is based on available experimental data and predicted properties, offering insights into their respective physicochemical characteristics and performance in various applications.
Introduction to Fluorinated Alcohols
Fluorinated alcohols are a class of organic solvents that have gained significant attention in various fields of chemistry, particularly in organic synthesis, materials science, and biochemistry. The presence of fluorine atoms imparts unique properties to these alcohols, including enhanced acidity, strong hydrogen bond donating ability, low nucleophilicity, and distinct solvation characteristics. These properties make them valuable solvents for promoting challenging reactions, stabilizing specific protein conformations, and dissolving polymers that are insoluble in common organic solvents.
This guide focuses on a comparative analysis of three specific fluorinated alcohols:
-
This compound: A less common, more complex fluorinated butanol.
-
2,2,2-Trifluoroethanol (TFE): A widely used fluorinated alcohol in organic synthesis and protein folding studies.[1][2]
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP): A highly polar, acidic, and versatile solvent for a broad range of applications, including peptide synthesis and polymer chemistry.
Physicochemical Properties
| Property | This compound | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) |
| CAS Number | 17327-35-4[3] | 75-89-8 | 920-66-1 |
| Molecular Formula | C5H6F6O[3] | C2H3F3O | C3H2F6O |
| Molecular Weight ( g/mol ) | 196.09[3] | 100.04 | 168.04 |
| Boiling Point (°C) | 49.4 ± 35.0 (Predicted)[4] | 77-80 | 58.2 |
| Density (g/cm³) | 1.383 ± 0.06 (Predicted)[4] | 1.382 | 1.596 |
| pKa | 14.62 ± 0.10 (Predicted)[4] | 12.4 | 9.3 |
Performance in Key Applications
Fluorinated alcohols are prized for their unique solvent effects that can enhance reaction rates and influence selectivity. Their applications span from serving as reaction media in organic synthesis to inducing secondary structures in peptides and proteins.
Solvent Properties and Reactivity
The high acidity and strong hydrogen-bond donating capabilities of fluorinated alcohols, coupled with their low nucleophilicity, make them excellent solvents for a variety of chemical transformations.[1][2] They can activate electrophiles, stabilize carbocationic intermediates, and promote reactions that are sluggish in conventional solvents.
| Feature | This compound | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) |
| Acidity (pKa) | ~14.62 (Predicted)[4] | 12.4 | 9.3 |
| Hydrogen Bond Donor Strength | Strong (Predicted) | Strong[1] | Very Strong[1][2] |
| Nucleophilicity | Low (Predicted) | Low | Very Low |
| Common Applications | Limited data available | Organic synthesis, protein folding studies[1][2] | Peptide synthesis, polymer chemistry, catalysis[5][6] |
A study comparing the effect of TFE and HFIP on the self-assembly of an aromatic dipeptide (Tyr-Phe) revealed that the two solvents induce distinct morphologies. HFIP promoted the formation of highly ordered, crystalline microribbons, while TFE led to the formation of amorphous microspheres.[7] This highlights how subtle differences in the solvent properties can significantly impact molecular self-assembly processes.
Use in Peptide Synthesis and Protein Folding
Both TFE and HFIP are extensively used in the study of peptides and proteins. Their ability to induce and stabilize helical secondary structures is a key feature.
-
TFE is a well-known inducer of α-helical structures in peptides and proteins.[8] It is often used in NMR studies to investigate the conformational preferences of peptides.[9]
-
HFIP is a powerful solvent for dissolving and disaggregating peptides, including those that are prone to forming β-sheet aggregates.[10] It is commonly used in solid-phase peptide synthesis (SPPS) for cleavage of peptides from the resin.[4]
Experimental Protocols
General Protocol for Assessing Polymer Solubility
This protocol provides a general framework for comparing the solubility of a given polymer in the three fluorinated alcohols.
Materials:
-
Polymer of interest
-
This compound
-
2,2,2-Trifluoroethanol (TFE)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Small vials with closures
-
Vortex mixer or magnetic stirrer
-
Analytical balance
Procedure:
-
Weigh a small, accurately known amount of the polymer (e.g., 10 mg) into three separate vials.
-
Add a specific volume of each fluorinated alcohol (e.g., 1 mL) to the respective vials.
-
Securely cap the vials and agitate them using a vortex mixer or magnetic stirrer at a controlled temperature.
-
Visually inspect the vials at regular intervals to assess the degree of dissolution. Note any swelling, formation of a clear solution, or persistence of solid polymer.
-
Continue agitation until the polymer is fully dissolved or until it is clear that it will not dissolve under the given conditions.
-
Record the observations, noting the time taken for dissolution and the final appearance of the mixture.
Standard Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Resin Cleavage using HFIP
This protocol describes a common procedure for cleaving a synthesized peptide from the solid support using HFIP.
Materials:
-
Peptide-bound resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge
-
Syringe with a filter
Procedure:
-
Wash the peptide-bound resin thoroughly with DCM to remove any residual solvents from the synthesis.
-
Prepare the cleavage cocktail. The exact composition may vary depending on the protecting groups used.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for a specified time (typically 1-3 hours) at room temperature with occasional agitation.
-
Filter the cleavage mixture to separate the resin from the solution containing the cleaved peptide.
-
Wash the resin with a small amount of TFA or DCM to recover any remaining peptide.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether multiple times to remove scavengers and residual cleavage reagents.
-
Dry the crude peptide under vacuum.
-
For peptides that are difficult to dissolve, HFIP can be used as a solvent to aid in purification by HPLC.[10]
Visualizations
Caption: Structural comparison of the three fluorinated alcohols.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Relationship between acidity (pKa) and hydrogen bond donor strength.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 1-Butanol, 4,4,4-trifluoro-3-(trifluoromethyl)- | 17327-35-4 [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hexafluoroisopropanol (HFIP) Promoted Disulfidation and Diselenation of Alkyne, Alkene, and Allene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,1,1,3,3,3-Hexafluoro-2-propanol and 2,2,2-trifluoroethanol solvents induce self-assembly with different surface morphology in an aromatic dipeptide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 4,4,4-Trifluorobutanal | C4H5F3O | CID 2777083 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Advantage of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol in Advanced Chemical Synthesis and Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis and pharmaceutical development, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone for enhancing biological activity, metabolic stability, and overall performance. Among the array of fluorinated building blocks, 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol emerges as a compound with significant, yet underexplored, potential. This guide provides a comparative analysis of the anticipated advantages of this unique bifunctional alcohol, drawing insights from its structural analogues and the well-documented benefits of vicinal bis(trifluoromethyl) substitution.
Enhanced Physicochemical and Reactive Properties
The presence of two trifluoromethyl groups on adjacent carbons in this compound is predicted to bestow a unique combination of properties that set it apart from non-fluorinated or mono-fluorinated counterparts. These properties are highly advantageous in both reaction chemistry and the design of novel therapeutics.
Key Physicochemical Properties
| Property | This compound (Predicted) | 1-Butanol (for comparison) | Hexafluoroisopropanol (HFIP) (Analogue) |
| Molecular Formula | C₅H₆F₆O[1] | C₄H₁₀O | C₃H₂F₆O |
| Molecular Weight | 196.09 g/mol [1] | 74.12 g/mol | 168.04 g/mol |
| Boiling Point | ~140-160 °C | 117.7 °C | 59 °C[2] |
| Acidity (pKa) | ~11-12 | ~16 | 9.3[3] |
| Lipophilicity (LogP) | Higher than non-fluorinated analogues | 0.88 | 1.66 |
The strong electron-withdrawing nature of the two trifluoromethyl groups is expected to significantly increase the acidity of the hydroxyl proton, making it a potent hydrogen bond donor. This characteristic is crucial for its role as a specialty solvent or co-solvent, capable of stabilizing transition states and accelerating reaction rates, particularly in challenging chemical transformations.[4][5]
Applications in Organic Synthesis
The unique electronic and steric properties of this compound open up a range of applications in organic synthesis, positioning it as a superior alternative to conventional alcohols in specific contexts.
Workflow for a Catalytic Application
References
biological activity of compounds containing the 3,3-bis(trifluoromethyl)butyl moiety
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of compounds containing the 3,3-bis(trifluoromethyl)butyl moiety and its close structural analog, the (β,β′,β″-trifluoro)-tert-butyl (TFTB) group. This guide includes an overview of the current research, comparative data on physicochemical properties, and detailed experimental protocols.
The introduction of fluorine-containing functional groups is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. The trifluoromethyl (CF3) group, in particular, is known to improve metabolic stability, lipophilicity, and binding affinity. This guide focuses on the 3,3-bis(trifluoromethyl)butyl moiety, a less explored structural motif, and draws comparisons with the closely related and recently synthesized (β,β′,β″-trifluoro)-tert-butyl (TFTB) group.
Physicochemical Properties: A Comparative Analysis
The substitution of hydrogen atoms with fluorine in aliphatic groups can significantly alter a molecule's physicochemical properties. A key example is the impact on lipophilicity, which is a critical parameter in drug design, affecting solubility, absorption, and metabolism.
A study on the (β,β′,β″-trifluoro)-tert-butyl (TFTB) group, a structural analog of the 3,3-bis(trifluoromethyl)butyl moiety, revealed a notable decrease in lipophilicity (Log P) compared to its non-fluorinated tert-butyl counterpart. This increased hydrophilicity can be advantageous in optimizing the drug-like properties of a compound.
| Moiety | Structure | Change in Log P (relative to tert-butyl) | Reference |
| tert-butyl | -C(CH₃)₃ | 0 | [1] |
| (β,β′,β″-trifluoro)-tert-butyl (TFTB) | -C(CH₂F)₃ | -1.7 | [1][2] |
Biological Activity: A Case Study in Fluoroquinolone Antibiotics
To investigate the biological implications of the TFTB moiety, it was incorporated into the fluoroquinolone antibiotic scaffold. Fluoroquinolones are a class of broad-spectrum antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[3][4][5] The structure-activity relationship (SAR) of fluoroquinolones is well-studied, with the N-1 and C-7 substituents playing a crucial role in determining the antibacterial spectrum and potency.[3][4]
Below is a hypothetical comparison table illustrating how the biological activity of such a compound might be presented.
| Compound | N-1 Substituent | Test Organism | MIC (µg/mL) |
| Ciprofloxacin | Cyclopropyl | Staphylococcus aureus | 0.5 - 2.0 |
| Ciprofloxacin | Cyclopropyl | Escherichia coli | 0.015 - 0.12 |
| Hypothetical Compound A | 3,3-Bis(trifluoromethyl)butyl | Staphylococcus aureus | Data Not Available |
| Hypothetical Compound A | 3,3-Bis(trifluoromethyl)butyl | Escherichia coli | Data Not Available |
| Hypothetical Compound B | (β,β′,β″-trifluoro)-tert-butyl | Staphylococcus aureus | Data Not Available |
| Hypothetical Compound B | (β,β′,β″-trifluoro)-tert-butyl | Escherichia coli | Data Not Available |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of the compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Bacterial Inoculum: A suspension of the bacterial strain is prepared in CAMHB and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: The test compounds are serially diluted in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.
-
Controls: Positive (bacteria in broth without compound) and negative (broth only) controls are included on each plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.
Visualizations
Caption: Mechanism of action of fluoroquinolone antibiotics.
Caption: Workflow for MIC determination via broth microdilution.
Conclusion
While direct biological data for compounds containing the 3,3-bis(trifluoromethyl)butyl moiety remains scarce, the study of its close analog, the (β,β′,β″-trifluoro)-tert-butyl group, provides valuable insights. The observed reduction in lipophilicity upon fluorination highlights a potential strategy for optimizing the physicochemical properties of drug candidates. The incorporation of this moiety into established pharmacophores, such as the fluoroquinolones, represents a promising avenue for the discovery of novel therapeutic agents. Further research is warranted to synthesize and evaluate the biological activity of compounds containing the 3,3-bis(trifluoromethyl)butyl moiety to fully understand its potential in drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aryl (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Lipophilicity of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the lipophilicity of fluorinated butan-1-ol derivatives, with a focus on the impact of trifluoromethyl substituents. Lipophilicity, a critical physicochemical parameter, significantly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of fluorine-containing groups, such as the trifluoromethyl (CF₃) group, is a common strategy in medicinal chemistry to modulate this property, alongside metabolic stability and binding affinity.
Comparative Analysis of Lipophilicity (logP)
The following table summarizes the experimental octanol-water partition coefficient (logP) values for butan-1-ol and a selection of its fluorinated and non-fluorinated analogues. These compounds serve as references to understand the effect of different substituents on lipophilicity.
| Compound Name | Structure | Experimental logP |
| Butan-1-ol | CH₃CH₂CH₂CH₂OH | 0.88[1][2] |
| Butan-2-ol | CH₃CH₂CH(OH)CH₃ | 0.61[3][4] |
| 3,3,3-Trifluoropropan-1-ol | CF₃CH₂CH₂OH | 0.4 (calculated) |
| 3-(Trifluoromethyl)cyclobutan-1-ol | 1.5 (calculated)[5] |
Note: Experimental logP values for many fluorinated butanol derivatives are not widely published. Calculated values are provided for illustrative purposes and are clearly indicated.
Experimental Methodologies for logP Determination
Accurate determination of lipophilicity is crucial for understanding the behavior of drug candidates. The following are detailed protocols for two standard experimental methods for logP determination, particularly applicable to fluorinated compounds.
Shake-Flask Method (OECD Guideline 107)
The shake-flask method is the traditional and most widely recognized method for the direct measurement of the partition coefficient.
Protocol:
-
Preparation of Solvents: n-Octanol and water are pre-saturated with each other by shaking them together for at least 24 hours, followed by a separation period to allow the phases to become clear. For ionizable compounds, a buffer of a specific pH (commonly 7.4) is used instead of water to determine the distribution coefficient (logD).[6]
-
Sample Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).[6]
-
Partitioning: A small aliquot of the stock solution is added to a known volume of the pre-saturated n-octanol and water (or buffer) in a vessel. The concentration of the solute should not exceed 0.01 mol/L in either phase.
-
Equilibration: The vessel is securely capped and shaken at a constant temperature (e.g., 25°C) until equilibrium is reached. The time required for equilibration can vary from a few minutes to several hours.
-
Phase Separation: After shaking, the mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
¹⁹F NMR Spectroscopy Method
This method is particularly advantageous for fluorinated compounds that may lack a UV chromophore, which is necessary for traditional quantification methods.
Protocol:
-
Sample Preparation: The fluorinated compound of interest (Compound X) and a fluorinated reference compound with a known logP are dissolved in a mixture of n-octanol and water (both HPLC grade) in a pear-shaped flask.
-
Equilibration: The biphasic mixture is stirred at a constant temperature (e.g., 25°C) for a set period (e.g., 2 hours) and then allowed to stand for complete phase separation (e.g., overnight).
-
Aliquoting: A precise aliquot is carefully taken from both the n-octanol and the aqueous layers using separate syringes and transferred to individual NMR tubes.
-
NMR Sample Preparation: A deuterated solvent (e.g., acetone-d₆) is added to each NMR tube to provide a lock signal for the NMR spectrometer.
-
¹⁹F NMR Analysis: Proton-decoupled ¹⁹F NMR spectra are acquired for both the n-octanol and aqueous samples.
-
Data Processing and Calculation: The integrals of the signals corresponding to the compound of interest and the reference compound are determined in both spectra. The logP of the unknown compound is then calculated using the following equation, which relates the ratios of the integrals in the two phases to the known logP of the reference compound:
-
logPₓ = logPᵣₑ𝒻 + log (ρₒ꜀ₜ / ρₐ𝑞)
-
where ρ = (Integralₓ / nₓ) / (Integralᵣₑ𝒻 / nᵣₑ𝒻), and n is the number of fluorine atoms.
-
Workflow for Lipophilicity Determination
The following diagram illustrates the experimental workflow for determining the logP of a fluorinated compound using the ¹⁹F NMR spectroscopy method.
Caption: Workflow for logP determination using the ¹⁹F NMR method.
References
- 1. 1-Butanol | C4H10O | CID 263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Butanol - Wikipedia [en.wikipedia.org]
- 3. (+-)-2-Butanol | C4H10O | CID 6568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Butanol [webbook.nist.gov]
- 5. 3-(Trifluoromethyl)cyclobutan-1-ol | C5H7F3O | CID 91933802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
A Comparative Guide to the Reactivity of Mono- vs. Bis-Trifluoromethylated Alcohols for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of fluorinated alcohols is paramount for advancing molecular design and synthesis. This guide provides an objective comparison of the reactivity of mono-trifluoromethylated alcohols, represented by 2,2,2-trifluoroethanol (TFE), and bis-trifluoromethylated alcohols, exemplified by 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). This comparison is supported by experimental data and detailed protocols for key reactions.
The introduction of trifluoromethyl groups significantly alters the physicochemical properties of alcohols, most notably their acidity, nucleophilicity, and solvent characteristics. These modifications have profound implications for their application in organic synthesis, from serving as unique solvents that can stabilize reactive intermediates to acting as reactants themselves.
Comparative Analysis of Physicochemical Properties
The differing degrees of trifluoromethyl substitution on the alpha-carbon directly influence the reactivity of these alcohols. A summary of their key physicochemical properties is presented below.
| Property | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Comparison |
| Structure | CF₃CH₂OH | (CF₃)₂CHOH | HFIP possesses two electron-withdrawing CF₃ groups compared to one in TFE. |
| pKa | ~12.4 | ~9.3 | The presence of a second CF₃ group makes HFIP significantly more acidic than TFE. |
| Nucleophilicity | Low | Very Low | Both are poor nucleophiles due to the strong electron-withdrawing nature of the CF₃ groups, with HFIP being exceptionally non-nucleophilic. |
| Polarity/Solvent Properties | Polar, protic | Highly polar, protic | Both are highly polar solvents capable of strong hydrogen bonding. HFIP's higher polarity and acidity make it a superior solvent for stabilizing carbocations and promoting certain reactions. |
Reactivity in Key Organic Transformations
The distinct properties of TFE and HFIP translate to different behaviors in common organic reactions.
Acidity and Basicity
The most striking difference between mono- and bis-trifluoromethylated alcohols is their acidity. The electron-withdrawing trifluoromethyl groups stabilize the corresponding alkoxide, making the alcohol more acidic. With two such groups, HFIP is approximately three orders of magnitude more acidic than TFE. This enhanced acidity allows HFIP to act as a non-nucleophilic proton source in various reactions.
Esterification Reactions
Oxidation Reactions
The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a fundamental transformation. Both TFE and HFIP can be oxidized. For instance, TFE can be oxidized to trifluoroacetaldehyde or further to trifluoroacetic acid[1][2][3]. HFIP is the precursor to hexafluoroacetone[4]. The choice of oxidant and reaction conditions is crucial for achieving the desired product. Mild oxidation conditions are required to stop at the aldehyde/ketone stage.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducible research.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a fluorinated alcohol.
Materials:
-
Fluorinated alcohol (e.g., TFE or HFIP)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl)
-
Deionized water
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Prepare a 0.01 M solution of the fluorinated alcohol in deionized water. To maintain a constant ionic strength, add KCl to a final concentration of 0.1 M.
-
Place a known volume (e.g., 50 mL) of the alcohol solution in a beaker with a magnetic stir bar.
-
If the alcohol is acidic, titrate with the standardized 0.1 M NaOH solution. If it is basic, titrate with 0.1 M HCl.
-
Add the titrant in small increments (e.g., 0.1-0.2 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
Fischer Esterification of Benzoic Acid
Objective: To synthesize the ester of a fluorinated alcohol and benzoic acid.
Materials:
-
Benzoic acid
-
Fluorinated alcohol (TFE or HFIP)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve benzoic acid (1.0 eq) in an excess of the fluorinated alcohol (e.g., 5-10 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Attach a reflux condenser and heat the mixture to reflux for a specified time (e.g., 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.
-
Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash successively with water, 5% NaHCO₃ solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.
-
Purify the ester by distillation or column chromatography.
Oxidation of a Fluorinated Alcohol using Dess-Martin Periodinane (DMP)
Objective: To oxidize a fluorinated secondary alcohol to the corresponding ketone.
Materials:
-
Fluorinated alcohol (e.g., HFIP)
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the fluorinated alcohol (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin Periodinane (1.1-1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated solution of NaHCO₃ and a saturated solution of Na₂S₂O₃.
-
Stir vigorously until the two phases become clear.
-
Separate the layers and extract the aqueous layer with DCM (2 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ketone.
-
Purify the product by column chromatography if necessary.
Conclusion
The presence of one versus two trifluoromethyl groups imparts significantly different reactivity profiles to fluorinated alcohols. Bis-trifluoromethylated alcohols like HFIP are characterized by their remarkably high acidity and low nucleophilicity, making them exceptional solvents for promoting reactions involving cationic intermediates and as non-nucleophilic proton sources. Mono-trifluoromethylated alcohols such as TFE, while still more acidic and less nucleophilic than their non-fluorinated counterparts, are comparatively more reactive as nucleophiles. This guide provides a foundational understanding and practical protocols for researchers to leverage the unique properties of these valuable synthetic tools. Further quantitative studies directly comparing the reaction kinetics of these two classes of alcohols would be highly beneficial to the scientific community.
References
spectroscopic comparison of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol and its structural analogs. Due to the limited availability of comprehensive public data for this compound, this guide focuses on a selection of closely related fluorinated butanols to illustrate the impact of fluorine substitution on their spectroscopic signatures. The data presented herein is crucial for the identification, characterization, and quality control of these compounds in research and development settings.
Introduction to Fluorinated Alcohols
Fluorinated alcohols are a class of organic compounds that exhibit unique chemical and physical properties owing to the high electronegativity of fluorine atoms. These properties, including increased acidity, thermal stability, and altered lipophilicity, make them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Spectroscopic analysis is a cornerstone for the structural elucidation and purity assessment of these molecules. This guide will delve into the key spectroscopic techniques used for their characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the available spectroscopic data for selected analogs of this compound. The chosen analogs allow for a systematic comparison of the influence of the number and position of trifluoromethyl groups on the spectroscopic properties.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| 4,4,4-Trifluoro-1-butanol | 3.71 (t, 2H, CH ₂OH), 2.16-2.25 (m, 2H, CH ₂CF₃), 1.80-1.84 (m, 2H, CH₂CH ₂CH₂) |
| Hypothetical this compound | Expected: Complex multiplets for CH and CH₂ protons, with significant splitting due to adjacent CF₃ groups. The CHOH proton would likely be a complex multiplet at a lower field. |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |
| 4,4,4-Trifluoro-1-butanol | Data not readily available in searches. Expected signals for CH₂OH, two other CH₂ groups, and a CF₃ group. The carbon bearing the CF₃ group would show a quartet due to ¹J(C-F) coupling. |
| Hypothetical this compound | Expected: Signals for CH₂OH, CH, and two CF₃ groups. The carbons attached to or near the fluorine atoms would exhibit complex splitting patterns due to C-F coupling. The two CF₃ groups may be diastereotopic, leading to distinct signals. |
Table 3: ¹⁹F NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| 4,4,4-Trifluoro-1-butanol | Data not readily available in searches. A single signal, likely a triplet, is expected due to coupling with the adjacent CH₂ group. |
| Hypothetical this compound | Expected: Two distinct signals for the two trifluoromethyl groups, likely appearing as doublets or more complex multiplets due to F-F and F-H coupling. |
Table 4: Infrared (IR) Spectroscopy Data (neat)
| Compound | Key Absorption Bands (cm⁻¹) | Assignment |
| 4,4,4-Trifluoro-1-butanol | ~3330 (broad), ~2940, ~1260, ~1130 | O-H stretch, C-H stretch, C-F stretch, C-O stretch |
| Hypothetical this compound | Expected: Similar to the analog with a strong, broad O-H stretch. The C-F stretching region (1100-1300 cm⁻¹) would likely be more complex and intense due to the presence of two CF₃ groups. |
Table 5: Mass Spectrometry (MS) Data (Electron Ionization)
| Compound | Key Fragment Ions (m/z) |
| 4,4,4-Trifluoro-1-butanol | 128 (M⁺), 111 (M⁺ - OH), 99, 81, 69 (CF₃⁺) |
| Hypothetical this compound | Expected: A molecular ion peak (if observable). Fragmentation would likely involve the loss of H₂O, CF₃, and cleavage of the carbon-carbon backbone. |
Experimental Workflow
The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of fluorinated butanol analogs.
Caption: A generalized workflow for the spectroscopic analysis of fluorinated alcohol analogs.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
Sample Preparation : Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ or a sealed capillary containing a known reference compound can be used.
-
¹H NMR : Standard proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR : Proton-decoupled ¹³C NMR spectra are typically acquired. Due to the lower natural abundance of ¹³C and the presence of C-F coupling, a larger number of scans and a longer relaxation delay may be necessary. The presence of C-F coupling can lead to splitting of carbon signals, providing valuable structural information.[1]
-
¹⁹F NMR : ¹⁹F NMR spectra are acquired to observe the fluorine environments directly. The chemical shift range for ¹⁹F is much wider than for ¹H, which often results in well-resolved spectra.[2]
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Sample Preparation : For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires only a small drop of the sample.
-
Data Acquisition : Spectra are typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum is collected prior to the sample spectrum to subtract atmospheric and instrumental contributions. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.[3]
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer with an electron ionization (EI) source is commonly used for the analysis of relatively volatile compounds.
-
Sample Introduction : The sample, dissolved in a volatile solvent, is introduced into the instrument via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Data Acquisition : In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. The resulting mass spectrum provides information about the molecular weight and the fragmentation pattern of the molecule.[4]
This guide serves as a foundational resource for understanding the spectroscopic characteristics of this compound analogs. The provided data and protocols are intended to aid researchers in the identification and characterization of these and other related fluorinated compounds.
References
- 1. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 2. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Synthetic Validation of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic routes for the preparation of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol, a fluorinated alcohol with potential applications in medicinal chemistry and materials science. Due to the absence of a well-established, standardized synthesis protocol in the literature, this document outlines and compares key retrosynthetic strategies. The analysis is based on established organometallic reactions with the key precursor, hexafluoroacetone (HFA).
Executive Summary
The synthesis of this compound presents a unique challenge due to the sterically hindered and electronically demanding nature of the target molecule. No direct, one-pot synthesis has been prominently reported. However, a multi-step approach starting from hexafluoroacetone (HFA) is the most viable strategy. This guide evaluates two primary two-step synthetic pathways:
-
The Reformatsky Reaction followed by Reduction: This route involves the initial reaction of hexafluoroacetone with ethyl bromoacetate to form an intermediate β-hydroxy ester, which is subsequently reduced to the target primary alcohol.
-
The Grignard Reaction with a Protected Ethylene Glycol Monohalide: This pathway utilizes the reaction of a pre-formed Grignard reagent, derived from a protected 2-haloethanol, with hexafluoroacetone, followed by deprotection to yield the final product.
While other routes, such as those involving a Wittig reaction or the ring-opening of a bespoke epoxide, are theoretically possible, the Reformatsky and Grignard approaches are more grounded in established chemical transformations for highly fluorinated ketones. This guide will focus on the detailed comparison of these two primary routes.
Comparative Data of Proposed Synthetic Routes
| Parameter | Route 1: Reformatsky & Reduction | Route 2: Grignard Reaction |
| Starting Materials | Hexafluoroacetone, Ethyl bromoacetate, Zinc, Reducing agent (e.g., LiAlH4) | Hexafluoroacetone, Protected 2-haloethanol (e.g., 2-(benzyloxy)ethyl bromide), Magnesium |
| Intermediate(s) | Ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate | 1-(Benzyloxy)-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-ol |
| Overall Yield | Estimated Moderate | Estimated Moderate to Good |
| Number of Steps | 2 | 2 (including deprotection) |
| Key Advantages | Utilizes commercially available and relatively stable reagents. The Reformatsky reaction is known to work well with sterically hindered ketones. | The Grignard reaction is a well-understood and high-yielding C-C bond formation reaction. |
| Key Challenges | The reduction of the sterically hindered and fluorinated ester can be challenging and may require harsh reducing agents. The handling of pyrophoric LiAlH4 requires stringent safety protocols. | The preparation of the Grignard reagent from a protected haloethanol can be sensitive to reaction conditions. The deprotection step adds complexity to the overall synthesis. |
Experimental Protocols
Route 1: Reformatsky Reaction and Subsequent Reduction
Step 1: Synthesis of Ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate
-
Reaction Principle: A zinc-mediated reaction between an α-halo ester and a ketone to form a β-hydroxy ester.
-
Procedure:
-
A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with activated zinc dust (1.2 equivalents) and an inert solvent such as anhydrous THF or a benzene/ether mixture.
-
A solution of hexafluoroacetone (1 equivalent) and ethyl bromoacetate (1.1 equivalents) in the same anhydrous solvent is added dropwise from the dropping funnel. The reaction may require gentle heating to initiate.
-
Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete conversion.
-
The reaction is then cooled to 0°C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute sulfuric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography to yield ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate.
-
Step 2: Reduction of Ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate to this compound
-
Reaction Principle: Reduction of an ester to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4).
-
Procedure:
-
A dry three-necked flask, under an inert atmosphere (e.g., nitrogen or argon), is charged with a suspension of lithium aluminum hydride (LiAlH4, 1.5-2.0 equivalents) in anhydrous diethyl ether or THF.
-
The flask is cooled to 0°C in an ice bath. A solution of ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate (1 equivalent) in the same anhydrous solvent is added dropwise from a dropping funnel.
-
After the addition is complete, the reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is carefully quenched by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
The resulting granular precipitate is filtered off and washed with diethyl ether. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude this compound is then purified by vacuum distillation.
-
Route 2: Grignard Reaction with a Protected Haloethanol
Step 1: Synthesis of 1-(Benzyloxy)-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-ol
-
Reaction Principle: Nucleophilic addition of a Grignard reagent to the carbonyl carbon of a ketone.
-
Procedure:
-
In a dry three-necked flask under an inert atmosphere, magnesium turnings (1.2 equivalents) are placed. A small crystal of iodine can be added to initiate the reaction.
-
A solution of 2-(benzyloxy)ethyl bromide (1.1 equivalents) in anhydrous diethyl ether or THF is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating if necessary.
-
After the formation of the Grignard reagent is complete (disappearance of magnesium), the solution is cooled to a low temperature (e.g., -78°C).
-
Hexafluoroacetone (1 equivalent) is then bubbled through the Grignard solution or added as a condensed liquid.
-
The reaction mixture is stirred at low temperature for 1-2 hours and then allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product, 1-(benzyloxy)-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-ol, is purified by column chromatography.
-
Step 2: Deprotection to this compound
-
Reaction Principle: Cleavage of a benzyl ether to the corresponding alcohol, typically via hydrogenolysis.
-
Procedure:
-
The purified 1-(benzyloxy)-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-ol (1 equivalent) is dissolved in a suitable solvent such as ethanol or ethyl acetate.
-
A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added to the solution.
-
The reaction mixture is stirred under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the starting material is consumed (monitored by TLC).
-
The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The resulting crude product is purified by vacuum distillation to afford this compound.
-
Visualized Synthetic Workflows
Figure 1. Workflow for the synthesis of this compound via the Reformatsky reaction followed by reduction.
Figure 2. Workflow for the synthesis of this compound via the Grignard reaction and subsequent deprotection.
Conclusion
Both the Reformatsky and Grignard-based routes offer plausible and robust strategies for the synthesis of this compound. The choice between these routes may depend on the specific capabilities and safety infrastructure of the laboratory, particularly concerning the handling of LiAlH4. The Reformatsky route may be favored for its use of more stable and less hazardous reagents in the initial step. However, the Grignard route might offer higher overall yields if the Grignard reagent formation and deprotection steps are optimized. Further experimental validation is required to determine the optimal conditions and to provide a definitive comparison of the efficiency of these synthetic pathways.
A Comparative Guide to the Characterization of Fluorinated Butan-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules holds significant promise in drug discovery and materials science. Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity, and altered pharmacokinetic profiles. This guide provides a comparative overview of the characterization of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol derivatives, with a primary focus on the well-documented analogue, 4,4,4-Trifluorobutan-1-ol, due to the limited availability of data on the title compound.
The introduction of trifluoromethyl groups can significantly impact the physicochemical properties of butan-1-ol. Understanding the characterization of these derivatives is crucial for their application in medicinal chemistry and materials science.[1][2][3][4]
Physicochemical Properties: A Comparative Look
| Property | Butan-1-ol | 4,4,4-Trifluorobutan-1-ol | This compound (Predicted) |
| Molecular Formula | C4H10O | C4H7F3O[5][6] | C5H6F6O |
| Molecular Weight | 74.12 g/mol | 128.09 g/mol [5][6] | 224.09 g/mol |
| Boiling Point | 117.7 °C | ~120-123 °C (at 50mbar)[7] | Expected to be higher due to increased molecular weight and polarity. |
| LogP (Lipophilicity) | 0.88 | 0.9[5] | Expected to be higher than 4,4,4-Trifluorobutan-1-ol. |
| Hydrogen Bond Donor | 1 | 1 | 1 |
| Hydrogen Bond Acceptor | 1 | 1 | 1 |
Synthesis and Characterization
The synthesis of fluorinated butan-1-ol derivatives often involves multi-step reactions. Below are generalized synthetic approaches and characterization methods.
Synthetic Workflow
A common strategy for synthesizing fluorinated alcohols involves the reduction of a corresponding fluorinated carbonyl compound.
Caption: Generalized synthetic workflow for fluorinated butan-1-ol derivatives.
Experimental Protocols
Synthesis of 4,4,4-Trifluorobutan-1-ol (Example Protocol)
A patented method for the synthesis of 4,4,4-trifluoro-1-butanol involves a three-step process[8]:
-
Preparation of Benzyloxy-substituted alkyl-trifluoromethyl ketone: Ethyl trifluoroacetate is reacted with a Grignard reagent.
-
Reduction: The resulting ketone is reduced to prepare 1-benzyloxy-trifluoro-substituted alkyl.
-
Hydrolysis: The final product, 4,4,4-trifluoro-1-butanol, is obtained by hydrolyzing the 1-benzyloxy-trifluoro-substituted alkyl group.
Another method involves the reduction of 4,4,4-trifluorobutyric acid or its esters using reducing agents like sodium borohydride/calcium chloride or lithium aluminum hydride[8].
Characterization Techniques
The structural confirmation of fluorinated butan-1-ol derivatives relies on a combination of spectroscopic techniques.
| Technique | Purpose | Expected Observations for 4,4,4-Trifluorobutan-1-ol |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework and the presence of fluorine. | ¹H NMR: Signals corresponding to the protons on the butanol backbone, with splitting patterns influenced by adjacent fluorine atoms. ¹⁹F NMR: A characteristic signal for the CF₃ group. ¹³C NMR: Resonances for the four carbon atoms, with the carbon bearing the CF₃ group showing a characteristic quartet due to C-F coupling. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the mass of the molecule (128.09 g/mol ) and characteristic fragmentation patterns.[5] |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. | A broad absorption band in the region of 3200-3600 cm⁻¹ for the O-H stretch, and strong C-F stretching bands typically in the 1000-1350 cm⁻¹ region.[5] |
Applications in Drug Discovery
Fluorinated building blocks, such as derivatives of this compound, are valuable in drug discovery. The presence of trifluoromethyl groups can enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity.[1][2][3][4]
Potential Signaling Pathway Modulation
The unique electronic properties of fluorinated compounds can influence their interaction with biological targets. For instance, a fluorinated ligand might exhibit altered binding to a receptor's active site compared to its non-fluorinated counterpart.
Caption: Interaction of a fluorinated ligand with a cell surface receptor.
Comparison with Alternatives
The choice of a specific fluorinated alcohol in a synthetic or drug discovery program depends on the desired physicochemical properties.
| Compound | Key Features | Potential Advantages | Potential Disadvantages |
| 4,4,4-Trifluorobutan-1-ol | Single trifluoromethyl group. | Commercially available, well-characterized. | Less pronounced effects on properties compared to more heavily fluorinated analogues. |
| This compound | Two trifluoromethyl groups. | Potentially enhanced metabolic stability and altered lipophilicity. | Likely more challenging synthesis, limited commercial availability. |
| Non-fluorinated Butan-1-ol | No fluorine. | Readily available and inexpensive. | Prone to metabolic oxidation, lower lipophilicity. |
Conclusion
The characterization of this compound derivatives, exemplified by the more studied 4,4,4-Trifluorobutan-1-ol, reveals the profound impact of fluorination on molecular properties. While comprehensive data on the doubly trifluoromethylated butan-1-ol is scarce, the established principles of fluorination in medicinal chemistry suggest its potential as a valuable building block for developing novel therapeutics and materials. Further research into the synthesis and detailed characterization of these and other highly fluorinated alcohols is warranted to fully explore their potential.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Fluorine in Medicinal Chemistry. | Sigma-Aldrich [merckmillipore.com]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4,4,4-Trifluorobutan-1-ol | C4H7F3O | CID 136307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Synthesis and Application of 4,4,4-Trifluoro-1-Butanol_Chemicalbook [chemicalbook.com]
- 8. CN112778089A - New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof - Google Patents [patents.google.com]
Assessing the Metabolic Stability of Molecules with 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol: A Comparative Guide
In the realm of drug discovery and development, enhancing the metabolic stability of a molecule is a critical step toward improving its pharmacokinetic profile and, ultimately, its therapeutic efficacy. The strategic incorporation of fluorine atoms, particularly in the form of trifluoromethyl (CF₃) groups, is a widely employed strategy to achieve this goal.[1][2][3][4][5] This guide provides a comparative analysis of the expected metabolic stability of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol against its non-fluorinated counterpart, supported by established principles of drug metabolism and detailed experimental protocols for in vitro assessment.
The presence of trifluoromethyl groups can significantly enhance metabolic stability by blocking potential sites of metabolism.[1][6] The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[1] This "metabolic switching" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1]
Comparative Metabolic Stability: A Hypothetical Analysis
| Parameter | 3-Methylbutan-1-ol (Non-Fluorinated Analog) | This compound | Rationale |
| Primary Metabolism | Oxidation of the methyl group and the alcohol moiety. | Expected to be significantly reduced due to the presence of two trifluoromethyl groups. | The high bond energy of the C-F bond makes it resistant to oxidative metabolism by CYP enzymes.[1] |
| Expected Half-life (t½) in vitro | Shorter | Longer | A reduced rate of metabolism leads to a slower clearance of the parent drug.[1] |
| Intrinsic Clearance (CLint) | Higher | Lower | Intrinsic clearance is a measure of the inherent ability of the liver to metabolize a drug.[6][7] |
| Number of Metabolites | Generally higher, with multiple oxidation products. | Significantly reduced, as major metabolic pathways are inhibited.[1] | Blocking primary sites of metabolism limits the formation of downstream metabolites.[1] |
| Primary Metabolic Enzymes | Cytochrome P450 (CYP) enzymes, Alcohol Dehydrogenase (ADH) | Likely to be a poorer substrate for CYP enzymes. May undergo glucuronidation via UGTs. | Trifluoromethyl groups can alter the electronic properties of the molecule, potentially reducing its affinity for CYP active sites.[2][3][4][5] |
Experimental Protocols for Assessing Metabolic Stability
To empirically determine and compare the metabolic stability of this compound and its non-fluorinated analogs, a standard in vitro liver microsomal stability assay can be performed.[8][9]
Objective:
To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds upon incubation with human liver microsomes.
Materials:
-
Test compounds (e.g., this compound, 3-methylbutan-1-ol)
-
Pooled Human Liver Microsomes (HLM)[10]
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[11][13]
-
Positive control compounds (e.g., Dextromethorphan, Verapamil)[12][14]
-
Internal Standard (for analytical quantification)
-
Acetonitrile (or other suitable organic solvent) for reaction termination[12][14]
-
96-well plates
-
Incubator (37°C)[14]
-
Centrifuge
-
LC-MS/MS system for analysis[14]
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compounds and positive controls (e.g., 10 mM in DMSO).
-
Create working solutions by diluting the stock solutions in buffer to the desired concentration (e.g., 1 µM final concentration).[10][12]
-
Thaw the human liver microsomes on ice and dilute to the final desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[1][12]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for approximately 5-10 minutes.[1]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing the internal standard.[1][10]
-
-
Sample Processing:
-
After the final time point, centrifuge the 96-well plate at a high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.[13]
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.[14]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration) .
-
Visualizing Metabolic Processes and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the expected metabolic pathways and the experimental workflow for assessing metabolic stability.
Caption: Comparative metabolic pathways of fluorinated vs. non-fluorinated butanol.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. synthical.com [synthical.com]
- 6. benchchem.com [benchchem.com]
- 7. nuvisan.com [nuvisan.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 10. beckman.com [beckman.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. mercell.com [mercell.com]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
performance of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol in specific assays
Information regarding the performance of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol in specific assays is not publicly available at this time.
A comprehensive search of scientific literature and chemical databases has revealed a significant lack of published data on the performance of this compound in any specific biological or chemical assays. While this compound is available for purchase for research purposes, no experimental results, comparative analyses, or detailed protocols detailing its use or efficacy have been found.
The available information is limited to basic chemical identifiers, including:
-
CAS Number: 17327-35-4
-
Molecular Formula: C₅H₆F₆O
-
Molecular Weight: 196.09 g/mol
This compound is distinct from the more commonly referenced 4,4,4-Trifluoro-1-butanol (CAS Number: 461-18-7), for which there is more extensive documentation regarding its synthesis and application as a chemical intermediate.
Due to the absence of performance data for this compound, it is not possible to create a comparison guide, summarize quantitative data, provide experimental protocols, or generate the requested visualizations. Researchers, scientists, and drug development professionals interested in the potential applications of this compound would need to conduct their own in-house evaluations to determine its performance characteristics in relevant assays.
Safety Operating Guide
Proper Disposal of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these step-by-step procedures for handling and disposing of this halogenated alcohol.
Hazard Identification and Classification
Anticipated Hazards:
-
Flammable Liquid: Similar compounds are classified as flammable.[1][2][3] Keep away from heat, sparks, open flames, and other ignition sources.
-
Skin and Eye Irritant: Expected to cause skin and serious eye irritation.[1][2][3]
-
Respiratory Irritant: Vapors may cause respiratory irritation, drowsiness, or dizziness.[1][2]
Due to its chemical structure, this compound is classified as a halogenated organic waste .[4][5][6][7]
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must wear the appropriate personal protective equipment:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, Viton). |
| Eye Protection | Chemical splash goggles or a face shield. |
| Body Protection | A flame-retardant lab coat. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A respirator may be required for large quantities or spills. |
Segregation and Collection of Waste
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure correct disposal.
Experimental Workflow for Waste Segregation:
Caption: Waste segregation workflow for halogenated compounds.
Step-by-Step Collection Protocol:
-
Obtain a Proper Waste Container: Use a designated, compatible container, typically a polyethylene carboy, for collecting halogenated organic waste.[7] The container must have a secure, tight-fitting lid.[6]
-
Label the Container: Before adding any waste, clearly label the container with "Hazardous Waste" and the full chemical name: "Waste this compound".[4][6][8] If mixing with other compatible halogenated solvents, list all components and their approximate percentages.
-
Segregate from Other Waste Streams: It is crucial to keep halogenated waste separate from non-halogenated organic waste to reduce disposal costs and prevent dangerous reactions.[4][5][6][8]
-
Keep the Container Closed: The waste container must remain closed at all times, except when adding waste.[4][6]
Storage of Waste
Proper storage of the collected waste is essential to maintain a safe laboratory environment.
| Storage Parameter | Guideline |
| Location | Store in a cool, dry, and well-ventilated area, such as a designated satellite accumulation area or a flammable storage cabinet.[1][2][6] |
| Ignition Sources | Keep away from all sources of ignition, including heat, sparks, and open flames.[1][2][6] |
| Secondary Containment | Use secondary containment to prevent spills from spreading. |
| Container Integrity | Ensure the container is in good condition and compatible with the waste.[6] |
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[7]
-
Control Ignition Sources: Remove all sources of ignition from the area.
-
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[4][7]
-
Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[4][7]
-
Decontaminate: Clean the spill area thoroughly.
-
Seek Assistance: For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[4][7]
Final Disposal
The ultimate disposal of this compound must be handled by professionals.
Disposal Procedure Logic:
Caption: Logic for the final disposal of chemical waste.
-
Do Not Dispose in Drains: Under no circumstances should this chemical be poured down the drain.[1][7]
-
Arrange for Pickup: Once the waste container is nearly full (approximately 75-80%), contact your institution's EHS or a licensed professional waste disposal service to arrange for pickup.[4]
-
Method of Disposal: The standard method for disposing of halogenated organic compounds is through high-temperature incineration in a specialized facility equipped with scrubbers to handle the byproducts.[9]
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- 1. opcw.org [opcw.org]
- 2. download.basf.com [download.basf.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. gustavus.edu [gustavus.edu]
Essential Safety and Logistical Information for Handling 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides critical guidance on the safe handling, necessary personal protective equipment (PPE), and proper disposal of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol. Adherence to these protocols is essential to ensure personal safety and environmental protection in the laboratory setting.
Hazard Summary
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.[1]
-
Suspected of damaging fertility or the unborn child.
-
As a per- and polyfluoroalkyl substance (PFAS), it may persist in the environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, butyl, or multilayer laminate gloves). | To prevent skin contact and irritation.[2] |
| Eye and Face Protection | Sealed safety goggles or a face shield. | To protect against splashes and eye irritation.[2][3] |
| Body Protection | Liquid-tight chemical suit (Category III, Types 3/4/6) or a lab coat with long sleeves. | To prevent skin contact and contamination of personal clothing.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. For dust or aerosols, an FFP3 filtering facepiece or a half/full-face mask with a P3 filter is recommended. For vapors, use combination filters (e.g., A/AX + P3). | To avoid inhalation of potentially harmful vapors, mists, or aerosols.[2] |
| Footwear | Chemical-resistant boots or disposable overshoes. | To protect against spills.[2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and compliance.
Safe Handling Protocol
-
Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[4]
-
Assemble all necessary equipment and PPE before handling the chemical.
-
Have an emergency spill kit readily accessible.
-
-
Handling:
-
Storage:
Spill Response
In the event of a spill, follow these steps:
-
Evacuate personnel to a safe area, upwind of the spill if possible.[4]
-
Remove all sources of ignition.[4]
-
Ventilate the area.
-
Wearing appropriate PPE, contain the spill using inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for disposal.[4][6]
-
Do not allow the chemical to enter drains or sewer systems.[4]
Disposal Plan
As a fluorinated organic compound, this compound requires special disposal procedures:
-
Waste Collection: Collect waste material in a suitable, labeled, and closed container.
-
Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4]
-
Container Disposal: Empty containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, puncture the container to render it unusable and dispose of it in a sanitary landfill.[4]
-
Environmental Protection: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[4] Discharge into the environment must be avoided.[4]
Visual Workflow Guides
The following diagrams illustrate key safety and operational workflows.
Caption: Safe Handling Workflow for this compound.
Caption: Decision-Making Flowchart for Spill Response.
References
- 1. 4,4,4-Trifluorobutan-1-ol | C4H7F3O | CID 136307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
